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Germanium dioxide

Cat. No.: B8057589
M. Wt: 104.63 g/mol
InChI Key: OLQSNYOQJMTVNH-UHFFFAOYSA-N
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Description

Contemporary Significance of Germanium Dioxide in Emerging Technologies

This compound holds significant contemporary importance across various emerging technologies due to its distinctive physical and chemical properties. Its applications span optics, electronics, and catalysis.

In the field of optics, GeO2 is crucial due to its high refractive index (approximately 1.7 to 1.99 depending on the form) and optical dispersion properties. wikipedia.orgchemeurope.comzegmetal.com These characteristics make it valuable for use in wide-angle lenses and optical microscope objective lenses. wikipedia.orgchemeurope.com GeO2 is also transparent in the infrared (IR) spectrum, allowing its use in IR windows and lenses for applications such as night-vision technology and thermographic cameras. wikipedia.orgzegmetal.com Its mechanical strength further favors its use in rugged military IR applications. wikipedia.org A notable application is its use as a dopant in silica (B1680970) optical fibers and waveguides. wikipedia.orgchemeurope.comrefractiveindex.info By controlling the ratio of GeO2 to silicon dioxide (SiO2), the refractive index of the glass can be precisely controlled, which is essential for guiding light effectively. wikipedia.orgchemeurope.com Silica-germania glasses exhibit lower viscosity and higher refractive index compared to pure silica. wikipedia.orgchemeurope.com

This compound is also a key material in the semiconductor industry. It is used as a raw material for producing germanium metal, a vital component in high-performance semiconductors. zegmetal.com GeO2 itself is considered a semiconductor material with properties lying between those of a conductor and an insulator. ontosight.ai Rutile GeO2 (r-GeO2) has recently been identified as an ultrawide bandgap semiconductor with a bandgap of 4.44–4.68 eV. aip.orgparadim.org This wide bandgap, coupled with properties like high electron mobility, high thermal conductivity (theoretically predicted at 51 W m−1 K−1 for rutile GeO2), and potential for ambipolar dopability, positions r-GeO2 as a promising material for power electronic applications, potentially offering superior performance compared to existing ultrawide bandgap materials like β-Ga2O3, diamond, and AlN/AlGaN. aip.orgparadim.org GeO2 is also explored as a high-κ interlayer dielectric material in high-frequency applications due to its high carrier mobility and a dielectric constant (κ ≈ 6) higher than that of SiO2 (κ ≈ 3.9). acs.org

Beyond optics and electronics, GeO2 acts as a catalyst in various chemical reactions, including the production of polyethylene (B3416737) terephthalate (B1205515) (PET) resin. wikipedia.orgontosight.aiastermaterials.comsantechchem.comgoogle.com Amorphous GeO2, in particular, has shown effectiveness as a polycondensation catalyst for polyesters, potentially requiring smaller amounts compared to normal GeO2 or antimony trioxide. google.com this compound is also used as a feedstock for producing certain phosphors and other germanium compounds. wikipedia.orgsantechchem.com

Furthermore, GeO2 finds application in algaculture as an inhibitor of unwanted diatom growth. wikipedia.org Diatoms readily take up GeO2, leading to the substitution of silicon by germanium in their biochemical processes, which significantly reduces their growth rate with minimal effect on non-diatom algal species. wikipedia.org

Here is a summary of some key properties and applications of this compound:

Property / Application AreaDescriptionReferences
Optical Properties High refractive index (1.7 - 1.99), transparent in IR spectrum, optical dispersion properties. wikipedia.orgchemeurope.comzegmetal.com
Optical Applications Wide-angle lenses, microscope objectives, IR windows/lenses, night vision, thermographic cameras, fiber optics (dopant). wikipedia.orgchemeurope.comzegmetal.comrefractiveindex.info
Electronic Properties Semiconductor material, ultrawide bandgap (rutile form), high electron mobility, high thermal conductivity, ambipolar dopability. ontosight.aiaip.orgparadim.org
Electronic Applications Raw material for Ge metal, semiconductor devices (transistors, diodes), high-κ dielectric layer, power electronics. zegmetal.comontosight.aiaip.orgparadim.orgacs.orgsot.com.sg
Catalytic Applications Catalyst in PET production and other chemical reactions. wikipedia.orgontosight.aiastermaterials.comsantechchem.comgoogle.com
Other Applications Feedstock for phosphors, diatom growth inhibitor in algaculture, spectral analysis. wikipedia.orgzegmetal.comsantechchem.com

(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

Comparative Analysis of this compound with Silicon Dioxide Structural and Chemical Analogues

This compound (GeO2) is considered a structural and chemical analogue of silicon dioxide (SiO2), as both belong to the group 14 oxides and share similarities in their short-range order structures. chemeurope.comumkc.educhemguide.co.ukjussieu.fr Both GeO2 and SiO2 can form networks based on tetrahedral units, where a central germanium or silicon atom is bonded to four oxygen atoms. umkc.educhemguide.co.ukwikipedia.org

However, significant differences exist between GeO2 and SiO2 in terms of their structures, properties, and behavior under various conditions. While SiO2 primarily exists with silicon in four-fold coordination with oxygen in most common polymorphs like quartz, GeO2 exhibits a greater propensity for six-fold coordination. chemeurope.comkyoto-u.ac.jpnist.gov At ambient pressure, the stable crystalline form of GeO2 is the rutile structure, where germanium is six-coordinated, although it also exists in a hexagonal form with four-fold coordination similar to α-quartz. wikipedia.orgchemeurope.comjussieu.frkyoto-u.ac.jp Amorphous (glassy) GeO2 is structurally similar to fused silica, consisting of a network of GeO4 tetrahedra. wikipedia.orgchemeurope.comumkc.edu

Key structural and property differences include:

Coordination Number: While both predominantly feature tetrahedral coordination, GeO2 readily adopts octahedral coordination (six-fold) in the rutile structure, which is the stable form at ambient pressure. SiO2's rutile-like form (stishovite) requires very high pressures to be stable. chemeurope.comkyoto-u.ac.jpnist.gov

Bond Strength and Angles: Ge-O bonds are generally weaker than Si-O bonds. umkc.eduresearchgate.net The bond length and bond angle distributions in amorphous GeO2 are larger than in amorphous SiO2. umkc.eduresearchgate.net The average tetrahedral angle and bridging angle (Ge-O-Ge) are smaller in amorphous GeO2 than in amorphous SiO2. umkc.eduresearchgate.net

Phase Diagram Complexity: The GeO2 phase diagram exhibits a smaller number of polymorphs compared to the diverse phase diagram of SiO2. jussieu.frkyoto-u.ac.jp GeO2 phases also show increased sensitivity to pressure, undergoing pressure-induced changes at much lower pressures than their SiO2 counterparts. jussieu.fr

Electronic and Optical Properties: The band gap of amorphous GeO2 (around 2.42 eV) is smaller than that of amorphous SiO2 (around 5.37 eV). umkc.edu Crystalline GeO2 (rutile form) has an ultrawide bandgap of 4.44–4.68 eV. aip.orgparadim.org The refractive index of GeO2 (1.7-1.99) is higher than that of SiO2 (around 1.54-1.55 for quartz). wikipedia.orgzegmetal.comrefractiveindex.infowikipedia.org GeO2 is transparent in the infrared spectrum, while SiO2 is transparent in the ultraviolet and visible regions. wikipedia.orgrefractiveindex.info

Solubility: Hexagonal and amorphous GeO2 are faintly water-soluble and dissolve more readily in alkali compared to SiO2, which is generally insoluble in water and most acids but dissolves in hydrofluoric acid and strong alkaline conditions. wikipedia.orgzegmetal.comchemguide.co.ukamericanelements.com

Glass Transition Temperature: The glass transition temperature of germania glass is significantly lower than that of silica glass. jussieu.frarxiv.org

Here is a comparative table highlighting some key differences:

PropertyThis compound (GeO2)Silicon Dioxide (SiO2)References
Coordination Preference Four-fold and Six-fold (Rutile stable at ambient)Primarily Four-fold (Tetrahedral) chemeurope.comkyoto-u.ac.jpnist.gov
Stable Ambient Form Tetragonal (Rutile)Hexagonal (α-Quartz) wikipedia.orgchemeurope.comjussieu.frkyoto-u.ac.jp
Ge-O vs Si-O Bond Weaker Ge-O bondsStronger Si-O bonds umkc.eduresearchgate.net
Amorphous Structure Larger bond angle distributions, smaller average bridging angle.Smaller bond angle distributions, larger average bridging angle. umkc.eduresearchgate.netarxiv.org
Band Gap (Amorphous) ~2.42 eV~5.37 eV umkc.edu
Band Gap (Crystalline) 4.44-4.68 eV (Rutile)~8.5 - 8.75 eV (Quartz, Stishovite) aip.orgparadim.orgaip.org
Refractive Index 1.7 - 1.991.54 - 1.55 (Quartz) wikipedia.orgzegmetal.comrefractiveindex.infowikipedia.org
IR Transparency YesLimited (Transparent in UV/Visible) wikipedia.orgzegmetal.comrefractiveindex.info
Water Solubility Faintly soluble (hexagonal/amorphous), soluble in alkali.Generally insoluble, soluble in HF and strong alkali. wikipedia.orgzegmetal.comchemguide.co.ukamericanelements.com
Pressure Sensitivity HigherLower jussieu.fr

(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

Despite these differences, the structural analogy allows for the formation of mixed silica-germania glasses (SiO2-GeO2), which are critical for tailoring the refractive index in optical fibers. wikipedia.orgchemeurope.com Research continues to explore the nuances of their structures and properties, particularly in amorphous and thin-film forms, to leverage their potential in advanced materials science. aip.orgparadim.orgacs.orgumkc.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeO2 B8057589 Germanium dioxide

Properties

IUPAC Name

germanium(4+);oxygen(2-)
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InChI

InChI=1S/Ge.2O/q+4;2*-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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InChI Key

OLQSNYOQJMTVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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Canonical SMILES

[O-2].[O-2].[Ge+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
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Molecular Formula

GeO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Germanium(IV) oxide
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URL https://en.wikipedia.org/wiki/Germanium(IV)_oxide
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Record name Germanium dioxide
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URL https://en.wikipedia.org/wiki/Germanium_dioxide
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DSSTOX Substance ID

DTXSID0051653
Record name Germanium oxide (GeO2)
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Molecular Weight

104.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

White solid; [Merck Index] White odorless powder; [MSDSonline]
Record name Germanium dioxide
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Solubility

0.447 G IN 100 ML WATER AT 25 °C; 1.07 G IN 100 ML WATER AT 100 °C; SOL IN ACID & ALKALI; INSOL IN HYDROFLUORIC & HYDROCHLORIC ACIDS, Sol in about 250 parts cold water, 100 parts boiling water
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 690
Record name GERMANIUM DIOXIDE
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Density

4.228 AT 25 °C
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-81
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Color/Form

COLORLESS, HEXAGONAL CRYSTALS, WHITE POWDER; HEXAGONAL, TETRAGONAL & AMORPHOUS

CAS No.

1310-53-8
Record name Germanium oxide (GeO2)
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Record name GERMANIUM DIOXIDE
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Melting Point

1115.0 + or - 4 °C
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-81
Record name GERMANIUM DIOXIDE
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Synthesis and Fabrication Methodologies of Germanium Dioxide Materials

Bulk Synthesis Approaches for Germanium Dioxide Polymorphs

Bulk synthesis of GeO₂ polymorphs has been reported, with many studies conducted under high-pressure conditions. aip.org At elevated pressures up to approximately 9 GPa, the average coordination number of germanium increases from 4 to around 5, with a corresponding increase in the Ge–O bond distance. wikipedia.org At pressures up to approximately 15 GPa, the germanium coordination number increases to 6, forming a dense network structure composed of GeO₆ octahedra. wikipedia.org Upon subsequent pressure reduction, the structure reverts to the tetrahedral form. wikipedia.org The rutile form can convert to an orthorhombic CaCl₂ form at high pressure. wikipedia.org The α-quartz-like polymorph is considered the stable high-temperature phase and transforms from rutile-type GeO₂ above 1320 K. arxiv.org

Thin Film Deposition Techniques for this compound

Thin film growth of GeO₂ is essential for its integration into various devices. Several techniques have been developed for depositing GeO₂ thin films, including physical vapor deposition (PVD) methods like sputtering and pulsed laser deposition, and chemical vapor deposition (CVD) methods like MOCVD and ALD. aip.orgresearchgate.net

Radio-Frequency Magnetron Sputtering for GeO₂ Thin Film Growth

Radio-frequency (RF) magnetron sputtering is a technique used for depositing GeO₂ thin films. Studies have demonstrated the growth and phase stabilization of polycrystalline rutile GeO₂ thin films using this method on substrates like r-plane sapphire (Al₂O₃). aip.orgaip.org As-deposited films are often amorphous. aip.orgaip.org Post-deposition annealing is commonly performed at various temperatures and in different ambient atmospheres (e.g., oxygen or nitrogen) to induce crystallization and stabilize desired phases. aip.orgaip.org Annealing at temperatures between 750 and 950 °C can result in mixed-phase polycrystalline films containing tetragonal (rutile) GeO₂, hexagonal (α-quartz) GeO₂, and/or cubic (diamond) germanium. aip.orgaip.org Annealing in an oxygen ambient has been shown to promote the stabilization of the rutile GeO₂ phase. aip.org The use of a GeO₂ target and oxygen flux during sputtering can improve control of oxygen incorporation into the films. aip.org

Research on RF magnetron sputtering of GeO₂ has investigated the effects of parameters such as oxygen flow rate and annealing temperature on the structural and optical properties of the films. researchgate.net Films produced at a substrate temperature of 250 °C and a working pressure of 13 mTorr, followed by annealing at temperatures ranging from 300 to 1000 °C, have been studied. researchgate.net

Molecular Beam Epitaxy (MBE) in this compound Thin Film Fabrication

Molecular Beam Epitaxy (MBE) is a well-suited technique for the epitaxial growth of GeO₂ thin films, particularly for exploring crystalline phases like rutile and quartz-like GeO₂. arxiv.org MBE allows for controlled epitaxial growth and doping. arxiv.org Challenges in MBE of group-III and IV oxides, including GeO₂, involve achieving proper stoichiometry and reasonable growth rates due to the formation and desorption of suboxides (e.g., GeO) on the film surface as intermediate reaction products. arxiv.orgaip.org

Studies have reported the synthesis of single-crystalline rutile GeO₂ thin films on R-plane sapphire substrates using ozone-assisted MBE with a preoxidized source (quartz-GeO₂ powder) to establish a molecular flux of GeO. aip.orgaip.org Stabilizing the crystalline phase against the competing metastable glass phase requires controlling competing reactions and utilizing growth conditions that balance epitaxial strain, adsorption/desorption rates, and surface adatom kinetics. aip.orgaip.org This can involve using a buffer layer with reduced lattice misfit and optimizing substrate temperature and ozone pressure. aip.org

Suboxide MBE, which provides a molecular beam of GeO, has been used to realize epitaxial films of the rutile polymorph of GeO₂. paradim.org

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) for this compound Films

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) are also employed for the fabrication of GeO₂ films. americanelements.com These techniques involve the reaction of gaseous precursors on a substrate surface to form the desired film.

MOCVD has been explored for the epitaxial growth of rutile GeO₂ films, typically using precursors like tetraethyl germane (B1219785) (TEGe) or tetramethylgermane (B1582461) (TMGe). aip.orgarxiv.orgarxiv.org Substrates such as r-TiO₂ and sapphire have been used. aip.orgarxiv.orgarxiv.org Research indicates that higher growth temperatures can significantly enhance crystalline quality in MOCVD-grown films. aip.orgarxiv.org For instance, a study showed improved crystalline quality at 925 °C compared to lower temperatures, with the film being amorphous at 725 °C. aip.orgarxiv.org Longer growth durations can increase surface roughness due to faceted crystal formation. aip.orgarxiv.org Optimizing parameters like susceptor rotation speed can play a crucial role in improving crystalline quality and reducing surface roughness. aip.orgarxiv.org

Despite the use of CVD methods, drawbacks such as low conformality, poor thickness controllability, and uniformity can occur, often resulting in Ge oxides with mixed chemical compositions rather than single-composition materials. nih.govacs.org

Pulsed Laser Deposition (PLD) for this compound Thin Films

Pulsed Laser Deposition (PLD) is another technique utilized for depositing GeO₂ thin films. researchgate.net PLD offers the ability to tune material properties and crystalline orientation by controlling growth parameters. researchgate.net

PLD has been used to grow GeO₂ films on various substrates, including sapphire. nih.govacs.orgaip.org Studies have investigated the structural, optical, and photoluminescence properties of PLD-grown GeO₂ films. acs.orgresearchgate.net For example, research on films grown at different substrate temperatures (100 to 500 °C) has been conducted. researchgate.net The role of oxygen pressure during PLD on the properties of hexagonal phase GeO₂ films has also been investigated, showing that optimizing oxygen pressure can lead to high-quality crystalline films with improved optical transmittance and bandgap. researchgate.net

PLD, often combined with post-deposition thermal annealing, can be used to realize hexagonal or α-quartz type GeO₂ with controlled surface morphology. acs.org Annealing temperature significantly affects the crystal structure, phase, surface morphology, and optical properties of PLD-grown films. acs.org As-deposited films are often amorphous, and annealing induces an amorphous-to-crystalline phase transformation. acs.org Higher annealing temperatures (≥900 °C) can stabilize the hexagonal phase, leading to excellent crystal quality and chemical stability. acs.org

Atomic Layer Deposition (ALD) for this compound Films: Precursor Development and Process Optimization

Atomic Layer Deposition (ALD) is a thin film growth technique advantageous for nanosized device manufacturing due to its atomic-scale thickness control, excellent conformality, and low impurity contamination. nih.govacs.org ALD of GeO₂ thin films, however, has been relatively less explored compared to SiO₂. nih.govacs.orgarxiv.org

Developing suitable germanium precursors is crucial for ALD of GeO₂. Various precursors have been reported, including Ge(NMe₂)₄, Ge(OⁿBu)₄, Ge(dpp-BIAN), and newly synthesized heteroleptic germanium complexes containing β-diketonate and/or N-alkoxy carboxamidate-type ligands. nih.govacs.orgresearchgate.net Oxidants such as H₂O₂ and ozone (O₃) are used in the ALD process. nih.govacs.orgarxiv.orgresearchgate.netaip.org

Research focuses on optimizing ALD process parameters, such as precursor injection/purge times and deposition temperature, to achieve self-limiting growth and control film properties. nih.govacs.orgresearchgate.net An ALD window has been observed at deposition temperatures ranging from 300 to 350 °C using specific precursors and oxidants. nih.govacs.orgresearchgate.net The saturated growth per cycle (GPC) is a key parameter determined during process optimization. nih.govacs.orgresearchgate.net ALD-deposited GeO₂ films are often amorphous. nih.govacs.orgresearchgate.net

The development of novel GeO₂ ALD processes utilizing alternative precursors is an ongoing area of research to broaden the spectrum of available oxidants and process temperatures, thereby enhancing the versatility of the deposition technique. acs.org

Thermal Evaporation Techniques for Germanium Thin Film Deposition and this compound Formation

Thermal evaporation is a technique used to deposit thin films of materials, including germanium. The subsequent formation of this compound can occur through the oxidation of the deposited germanium film. One study investigated the oxidation of single-crystalline germanium in water vapor, which leads to the formation of volatile germanium monoxide (GeO). wecmelive.com This GeO does not remain on the germanium surface but evaporates immediately. wecmelive.com On a silicon substrate placed in a colder zone of the reactor, the GeO disproportionates into germanium and this compound (2GeO = Ge + GeO2). wecmelive.com The resulting films, composed of (Ge + GeO2), have shown potential for use in semiconductor devices as an interlayer isolation due to a breakdown voltage of approximately 2 × 10^7 V/cm. wecmelive.com

Another approach involves depositing germanium thin films using thermal evaporation and then annealing them in an oxygen atmosphere to induce oxidation and form this compound. google.comundip.ac.id Annealing temperatures play a crucial role in the structural and optical properties of the resulting films. undip.ac.idundip.ac.id For instance, annealing Ge thin films deposited on soda-lime glass substrates by thermal evaporation at temperatures ranging from 200 to 700 °C induced a phase transformation from an amorphous state to a mixture of Ge and GeO2 structures. undip.ac.idundip.ac.id Higher annealing temperatures generally lead to a higher degree of crystallinity and changes in optical absorption properties due to the formation of GeOx oxides. undip.ac.id The heating temperature for forming a this compound thin film with a quartz crystal structure by heat-treating a precursor is preferably between 500°C and 1,000°C. google.com In vacuum evaporation processes for oxide film formation, the raw material is heat-evaporated under a high vacuum, typically not more than 10 Torr, and preferably not more than 0.01 Torr. google.com Oxide raw materials like GeO2 can be used directly. google.com

Nanostructure Synthesis of this compound

The synthesis of germanium oxide nanostructures has been explored through various solution-phase approaches. acs.org Compared to the extensive studies on silica-based nanostructures, fewer reports have focused on the formation of germanium oxide nanostructures, despite GeO2 possessing interesting properties for optoelectronic applications, such as a higher refractive index and a high dielectric constant. acs.org

Sol-gel processes are frequently employed for synthesizing GeO2 nanostructures, particularly for catalytic applications, due to their ability to easily prepare large amounts of oxide material with a high surface area. mdpi.com This method typically involves the hydrolysis of a germanium precursor. For example, GeO2 nanoparticles have been prepared via sol-gel processes by the hydrolysis of Ge isopropoxide (Ge(OCH(CH3)2)4) in pure water without the use of capping agents or acidic catalysts. mdpi.com The precipitated powders are dried at room temperature and can be annealed at temperatures between 500 °C and 1000 °C for several hours to influence their crystalline structure and particle size. mdpi.com Studies have shown that this method can yield crystalline particles with a dominant β-quartz phase, with increasing contributions of α-quartz and quartz-like structures upon annealing. mdpi.com Particle sizes can range from approximately 40 to 50 nm for pristine particles and increase to about 100 nm or more for annealed materials. mdpi.com

Another sol-gel methodology allows for the preparation of GeO2 nanoparticles with varied sizes and morphologies without the addition of templating agents like surfactants. rsc.orgrsc.org Morphological control is achieved by tailoring reaction parameters such as the water/ethanol ratio, ammonium (B1175870) hydroxide (B78521) concentration, time, and temperature. rsc.orgrsc.org Through careful control of these parameters, surfactant-free crystalline GeO2 nanocubes and nano-eggs with narrow size distributions have been obtained. ualberta.ca

The co-precipitation method is another facile approach for synthesizing this compound nanoparticles. This method can be easily optimized by adjusting parameters such as temperature, reaction time, and the ratio between reactants. mdpi.com Germanium oxide nanorods (GeO2Nrs) have been synthesized at room temperature using a co-precipitation method with NaOH as the hydrolysis agent and a GEBIO solution as the precursor and stabilizing agent. uq.edu.aucapes.gov.br GEBIO, a mineral this compound solution, is proposed to contribute to the nucleation and elongation of rod-shaped GeO2 nanoparticles during the reaction. uq.edu.aucapes.gov.br FE-TEM images of GeO2 crystals synthesized by this method have shown a rod-shaped structure with a diameter ranging from 60 to 220 nm and lengths from 0.2 to 2.20 μm. uq.edu.aucapes.gov.br FTIR spectra suggest that molecules in the GEBIO solution likely provide stabilization. uq.edu.au

Co-precipitation has also been used to synthesize GeO2 nanoparticles for other applications. mdpi.comresearchgate.net In one instance, GeO2 nanoparticles were synthesized using acetylacetone (B45752) and ethylene (B1197577) glycol, followed by the dropwise addition of GeCl4 and distilled water. mdpi.com Adjusting the ratio between acetylacetone and germanium tetrachloride can alter the size of the produced GeO2 nanoparticles. mdpi.com Small germania nanostructures with sizes around 70 nm have been achieved using this method with acetyl acetone (B3395972) as a capping agent. researchgate.net

Reverse micelle systems have been adopted in some studies to synthesize GeO2 nanostructures, particularly to minimize and control the amount of water used in reactions involving species like germanium(IV) ethoxide (Ge(OEt)4). acs.org A common reverse micelle system utilizes the anionic surfactant AOT [sodium bis(2-ethylhexyl)sulfosuccinate]. acs.org

Monodispersed hexabranched GeO2 nanoparticles have been synthesized using a nonionic reverse micelle system containing germanium(IV) ethoxide as the precursor, cyclohexane (B81311) as the oil phase, Triton X-100 as the surfactant, n-hexanol as the cosurfactant, and water as the aqueous phase. acs.orgacs.org Reacting the mixture at room temperature for 3 hours can produce hexabranched GeO2 particles with an average length of 185 nm. acs.orgacs.org The formation of structurally well-developed branches was observed within a specific solution pH range of 0.9-1.1. acs.orgacs.org The size of the branched GeO2 nanoparticles can be adjusted by varying the reaction time, ranging from around 100 nm to as large as 300 nm in length. acs.orgacs.org At a low [H2O]/[Ge(OEt)4] molar ratio of 45, hexagonal bipyramidal particles without branches were observed, while increasing the ratio to 90 led to the appearance of branches. acs.org

Another method reported the synthesis of single-crystal GeO2 nanocubes in a reverse micelle system through the hydrolysis of germanium tetrachloride (GeCl4) in the presence of oleylamine (B85491) and cetyltrimethylammonium (CTAB). scientific.net By varying the reaction parameters, GeO2 nanocubes with monodisperse, bimodal, and polydisperse size distributions could be obtained. scientific.net A nonionic reverse micelle system at ambient temperature has also been used to synthesize germanium oxide nanoparticles with a nearly 100% production yield. nthu.edu.twrsc.org This facile and energy-saving strategy allows for the production of GeO2 nanoparticles with ultra-large throughput. nthu.edu.twrsc.org

Solution-based methods are utilized for the synthesis of nano/micro-structured crystalline this compound, offering control over morphology and structure by adjusting reaction conditions. Nano/micro-structured germanium oxide (GeO2) has been prepared using GeCl4 and KOH in an alkaline alcoholic solution via a simple solution method. researchgate.net Different morphologies of GeO2 were obtained by changing parameters such as reaction time, reactant concentration, reaction temperature, and the dispersant used. researchgate.net Novel cross-like structures were obtained when n-butylamine was used as the dispersant, and a solution-liquid-solid (SLS) mechanism was proposed for their formation. researchgate.net

This compound crystals have also been prepared by precipitation from an aqueous solution of ammonium germanate with nitric acid at a relatively low temperature (100 °C). researchgate.net These crystals exhibited an α-quartz type crystal structure with lattice parameters a = 4.987(4) Å and c = 5.652(5) Å. researchgate.net

While colloidal methods have been developed for the synthesis of germanium nanocrystals, achieving precise control over size and morphology through solution-based methods remains a challenge compared to other nanocrystals due to the high crystallization temperature required for diamond-structured germanium. escholarship.org Some reported solution routes can yield amorphous particles or particles with amorphous surfaces that are prone to oxidation. escholarship.org However, a two-step microwave-assisted solution synthesis route using GeI4 has been designed to produce pristine Ge nanocrystals with high crystallinity and a single-crystal nature. escholarship.org The size of the synthesized particles can be tuned by varying the reaction temperature of the second step. escholarship.org

The vapor-solid (VS) mechanism is one of the mechanisms explored for the growth of germanium oxide nanowires. This mechanism involves the direct deposition of material from the vapor phase onto a solid substrate without the presence of a liquid catalyst droplet, which is characteristic of the vapor-liquid-solid (VLS) mechanism.

This compound nanowires have been synthesized by the simple evaporation of solid Ge powders without using metal catalysts. researchgate.net These nanowires, with diameters around 90–200 nm, were crystalline with a hexagonal structure. researchgate.net The growth mechanism in this case was discussed with respect to the vapor–solid process. researchgate.net Large-scale GeO2 nanowire arrays have also been successfully synthesized by a simple thermal evaporation method, attributed to a self-catalytic Vapor–Liquid–Solid growth mechanism. researchgate.net

Combined Laser Ablation and Thermal Spray Coating for this compound Layers

A combined approach utilizing laser ablation and thermal spray coating has been employed for the deposition of GeO₂ layers on various substrates, including quartz and n-type silicon. chalcogen.roresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net This method allows for the systematic fabrication of GeO₂ nanostructures. The characteristics of the deposited layers, such as morphology, structure, and optical properties, are influenced by parameters like the number of laser pulses used during the process. chalcogen.roresearchgate.netdntb.gov.ua

Studies have shown that using 1500 laser pulses and above can result in highly crystalline GeO₂ structures. chalcogen.roresearchgate.netdntb.gov.ua The particle diameters obtained through this combined technique have been observed to be within the range of 15 to 274 nm. chalcogen.roresearchgate.netdntb.gov.ua The optical band gaps of the deposited layers have been estimated to be between 3.85 and 4.0 eV, with a tendency to decrease as the number of laser pulses increases. chalcogen.roresearchgate.netdntb.gov.ua

This combined method has been explored for the fabrication of GeO₂ layers for gas sensor applications, demonstrating a well-oriented gas sensing performance. chalcogen.rodntb.gov.ua Devices prepared with 2500 pulses exhibited a stable trend with a sensitivity value as high as 3 × 10⁻⁶. chalcogen.rodntb.gov.ua The rise and fall periods for gas sensors fabricated with 1000 pulses and above were reported to be approximately 10 seconds with respect to the working temperature. chalcogen.rodntb.gov.ua

Post-Synthesis Treatment Effects and Phase Stabilization in this compound Materials

Post-synthesis treatments, particularly thermal annealing, play a crucial role in influencing the crystal structure and stabilizing specific phases of this compound materials. aip.orgaip.orgfigshare.com The free formation energies of GeO₂ polymorphs, such as alpha-quartz and rutile, are relatively close, making phase stabilization challenging. nsf.govacs.org Complex or elevated processing conditions, including high pressure or controlled thermal treatments, are often necessary to obtain stabilized phases. nsf.gov

Influence of Post-Deposition Annealing on this compound Crystal Structure

Post-deposition annealing is a common technique used to induce crystallization and control the crystal structure of GeO₂ thin films, particularly those deposited in an amorphous state. aip.orgaip.orgfigshare.comacs.orgacs.org The annealing temperature and ambient atmosphere significantly affect the resulting phases. aip.orgaip.orgfigshare.com

For instance, amorphous GeO₂ films deposited by RF magnetron sputtering on r-plane sapphire (Al₂O₃) substrates were found to be amorphous as-deposited. aip.orgaip.orgfigshare.com Crystallization commenced at annealing temperatures of 650 °C and above in a nitrogen ambient, resulting in polycrystalline films containing mixed phases of rutile and hexagonal GeO₂, as well as cubic germanium. aip.orgaip.orgfigshare.com Annealing in an oxygen ambient, in contrast, promoted the stabilization of the rutile (r-GeO₂) phase. aip.orgaip.orgfigshare.com Grazing angle x-ray diffraction studies showed a preferred orientation of (220) r-GeO₂ for crystallized films. aip.orgaip.orgfigshare.com The combination of oxygen annealing and oxygen flux during growth led to r-GeO₂ films with highly preferential alignment. aip.orgaip.orgfigshare.com An interfacial layer of hexagonal-oriented GeO₂ with epitaxial alignment to the (11¯02) Al₂O₃ substrate was observed, which may contribute to stabilizing the top polycrystalline r-GeO₂ film. aip.orgaip.orgfigshare.com

Studies on amorphous GeO₂ thin films fabricated by pulsed laser deposition (PLD) have also shown that post-deposition thermal annealing induces an amorphous-to-crystalline phase transformation. acs.orgacs.org Annealing at higher temperatures (≥900 °C) stabilized the hexagonal phase, leading to improved crystal quality and chemical stability. acs.org The average crystallite size increased with the annealing temperature, ranging from 20 to 130 (±2) nm. acs.org The surface roughness and spectral transmittance also increased with increasing annealing temperature. acs.org

The annealing ambient can also influence the formation of germanium nanocrystals within the GeO₂ matrix. jetir.org Annealing thin films at 650 °C has been shown to lead to the appearance of Ge nanocrystals. jetir.org Increasing the annealing time from 30 to 90 minutes can decrease the concentration of Ge nanocrystals, possibly due to the formation of germanium suboxides. jetir.org

Substrate-Induced Phase Stabilization and Texturing of Alpha-Quartz this compound Thin Films

Substrate selection and the presence of buffer layers can significantly influence the phase stabilization and texturing of alpha-quartz (α-quartz) GeO₂ thin films. utep.eduaip.orgacs.orgacs.orgresearchgate.net Growing crystalline GeO₂ thin films in the α-quartz phase can be challenging due to the material's tendency towards spherulitic growth, where crystals grow radially from nucleation centers with randomized orientation. acs.orgresearchgate.net

Substrate-induced phase stabilization of α-quartz GeO₂ on c-cut sapphire substrates has been demonstrated at temperatures up to 1100 °C. utep.edu A hybrid synthesis strategy combining pulsed laser deposition (PLD) and post-deposition thermal annealing has been used to achieve hexagonal (α-quartz type) GeO₂ with a nanotextured surface morphology on sapphire substrates. acs.orgacs.org This method involves initial deposition by PLD followed by thermal annealing to induce crystallization and phase stabilization. acs.org

Using a buffer layer, such as TiO₂, can help overcome the tendency for spherulitic growth and promote oriented crystallization of GeO₂ in the α-quartz phase. acs.orgresearchgate.net The epitaxial strain from the substrate can be transferred to the growing film through the buffer layer, which is a determining factor in oriented growth. acs.orgresearchgate.net In the absence of a buffer layer, GeO₂ films annealed at 830 °C may crystallize into spherulitic quartz. acs.org High temperatures and low deposition rates facilitate epitaxial growth, while low temperatures and high deposition rates favor spherulitic growth. acs.org

Studies using electron back-scatter diffraction (EBSD) have analyzed the spherulitic growth in amorphous quartz thin films, providing insight into the mechanisms that give rise to this growth pattern. researchgate.net EBSD can measure the size, orientation, and rotation of crystallographic grains in polycrystalline SiO₂ and GeO₂ thin films. researchgate.net

The thermal stability of the α-quartz GeO₂ phase can be enhanced by interface-induced texturing and stabilization on substrates like c-cut sapphire. acs.org This high degree of thermal stability is crucial for the utilization of α-quartz GeO₂ in advanced applications. acs.org

Structural Elucidation and Polymorphism of Germanium Dioxide

Crystalline Polymorphs of Germanium Dioxide

Crystalline GeO₂ exists in several polymorphic forms, each characterized by a specific arrangement of germanium and oxygen atoms. The two predominant polymorphs at ambient conditions are the hexagonal (α-quartz-like) and tetragonal (rutile-like) structures. wikipedia.org

Alpha-Quartz-like (Trigonal/Hexagonal) this compound Structure

The α-quartz-like structure of GeO₂ is a high-temperature polymorph that crystallizes in the trigonal P3₁21 or P3₂21 space group. arxiv.orgmdpi.commaterialsproject.orgmaterialsproject.org In this structure, germanium atoms are tetrahedrally coordinated with four oxygen atoms, forming corner-sharing GeO₄ tetrahedra. wikipedia.orgmaterialsproject.orgmaterialsproject.org The structure can be visualized as a network of these interconnected tetrahedra. While similar to α-quartz, there are distinct differences in the GeO₂ structure. arxiv.org The Ge-O bond lengths in the α-quartz-like structure are reported to be around 1.737 Å and 1.741 Å. arxiv.orgmdpi.com Compression of this polymorph under pressure can occur through changes in individual O-Ge-O angles and tilting of the tetrahedra. jussieu.fr

Rutile-like (Tetragonal) this compound Structure

The rutile-like structure, also known as argutite, is the thermodynamically stable phase of GeO₂ at ambient pressure and temperatures up to approximately 1300 K. aip.org This polymorph crystallizes in the tetragonal P4₂/mnm space group. arxiv.orgmaterialsproject.org In the rutile structure, germanium atoms are octahedrally coordinated with six oxygen atoms, forming a network of corner and edge-sharing GeO₆ octahedra. wikipedia.orgmaterialsproject.org The Ge-O bond lengths in the rutile structure are anisotropic, with four shorter equatorial bonds (around 1.88 Å) and two longer axial bonds (around 1.91 Å). jussieu.frmaterialsproject.org The rutile structure of GeO₂ is analogous to that of stishovite, a high-pressure polymorph of SiO₂. arxiv.orgjussieu.fr

Cristobalite this compound Thin Film Structures

Cristobalite structures of this compound have been observed, particularly in thin film forms. aip.orgutep.edupsu.edu These structures, which can include cubic and/or tetragonal phases, have been identified in films prepared by methods such as wet chemical oxidation and pulsed laser deposition. psu.edunih.gov In cristobalite structures, germanium is typically tetrahedrally coordinated with oxygen, similar to the quartz structure, but with a different arrangement of the GeO₄ tetrahedra. jsst.jp Studies on thin films have shown the presence of α-cristobalite peaks in X-ray diffraction patterns. nih.gov

High-Pressure Phases and Pressure-Induced Phase Transformations in this compound (e.g., HP-PdF₂-type, Cotunnite-type)

This compound exhibits a complex phase diagram under high pressure, undergoing several transformations. The pressure-induced phase transformations in GeO₂ occur at much lower pressures compared to its SiO₂ analogue, which is attributed to the larger ionic radius of Ge⁴⁺ relative to Si⁴⁺. researchgate.netaps.org

The rutile-like phase transforms to an orthorhombic CaCl₂-type structure above approximately 25 GPa at ambient temperature. researchgate.netpsu.edu This transition is considered a second-order ferroelastic distortion of the rutile structure. researchgate.net Further compression of the CaCl₂-type phase can lead to transformations to other high-pressure forms, such as the α-PbO₂-type structure, observed around 44 GPa at high temperatures. jussieu.frpsu.edu

At even higher pressures, other dense phases have been reported. A pyrite-type structure with Pa-3 symmetry has been observed at pressures around 80-90 GPa. psu.eduaps.org Recent studies using dynamic ramp compression have investigated GeO₂ up to extreme conditions, observing a HP-PdF₂-type structure from 154 to 440 GPa. aps.org Above 440 GPa, evidence suggests a transformation to a new phase, with the cotunnite-type structure being a potential candidate. aps.org

The high-pressure phase transition sequence can be influenced by the starting material and the pressure-temperature history. psu.edu

Amorphous this compound Structures and Medium-Range Order

Amorphous this compound (GeO₂) is a glassy form that is structurally similar to fused silica (B1680970). wikipedia.org It can be described as a continuous random network primarily composed of corner-sharing GeO₄ tetrahedra at ambient pressure. researchgate.netwikipedia.orguchile.claip.org While the short-range order is dominated by these tetrahedral units, the medium-range order in amorphous GeO₂ exhibits differences compared to amorphous silica, contributing to a lower glass transition temperature for germania. arxiv.orgresearchgate.netarxiv.org

The GeO₄ tetrahedra in the amorphous network are randomly oriented and linked by their vertices with a broad distribution of Ge-O-Ge bond angles. uchile.claip.org The average Ge-O distance in amorphous GeO₂ is approximately 1.73 Å, and the mean inter-tetrahedral Ge-O-Ge angle is estimated to be between 129° and 139°. arxiv.orgresearchgate.net

Under elevated pressure, the structure of amorphous GeO₂ undergoes changes, with the germanium coordination number increasing from 4 towards 5 and eventually to 6 at higher pressures (up to approximately 15 GPa), forming a network of GeO₆ octahedra. researchgate.netwikipedia.org This pressure-induced transformation from a tetrahedral to an octahedral network involves significant changes in both short- and medium-range order. researchgate.netuchile.cl

Advanced Structural Characterization Techniques for this compound

A variety of advanced experimental and theoretical techniques are employed to elucidate the complex structures and polymorphism of this compound. Experimental methods commonly include diffraction techniques such as X-ray diffraction (XRD) and neutron diffraction, which provide information about the long-range crystalline order and atomic arrangements. arxiv.orgresearchgate.net

Spectroscopic techniques are also crucial for probing the local and medium-range structure. These include Raman spectroscopy, X-ray absorption spectroscopy (EXAFS/XANES), and Nuclear Magnetic Resonance (NMR) spectroscopy. arxiv.orgresearchgate.netarxiv.org Raman spectroscopy can be used to study the vibrational properties of different GeO₂ polymorphs and amorphous structures. arxiv.orgresearchgate.net X-ray absorption techniques provide insights into the local atomic environment and coordination number of germanium. researchgate.net

Theoretical methods, such as classical molecular dynamics and ab initio calculations, complement experimental studies by providing atomic-level understanding of the structure, dynamics, and phase transformations in GeO₂. arxiv.orgresearchgate.netaip.org These computational approaches are particularly valuable for investigating amorphous structures and high-pressure behavior where experimental studies can be challenging. arxiv.orgaip.org Techniques like Rietveld refinement are used to analyze diffraction data and refine crystal structures at high pressures. researchgate.net Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), including techniques like HAADF-STEM and SAED, are utilized to study the morphology, crystallite size, and epitaxial alignment in GeO₂ materials, particularly in thin films. mdpi.comaip.org

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD) in this compound Studies

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase composition of materials mdpi.com. Studies utilizing XRD have identified the presence of different crystalline phases in GeO2 samples. For instance, XRD measurements have revealed that freshly prepared germanium oxide nanoparticles can exhibit an amorphous nature, with broad peaks in the diffraction pattern scribd.com. Upon annealing at temperatures above 500 °C, these amorphous samples can show features resembling crystalline GeO2 with a quartz structure scribd.com.

Research on GeO2 nanoparticles prepared via sol-gel processes and annealed at various temperatures has shown that XRD provides quantitative data on the crystalline phase composition and particle size mdpi.com. These studies found that samples without heat treatment after drying primarily exhibit a β-quartz phase, with increasing contributions from α-quartz and quartz-like GeO2 structures as annealing temperature and time increase mdpi.com.

XRD has also been employed to characterize rutile-type GeO2 single crystals. Diffraction patterns show distinct peaks corresponding to specific crystallographic planes, such as the (110) family of planes in rutile GeO2 aip.org. High crystallinity in rutile GeO2 single crystals has been confirmed by XRD, with a narrow rocking curve indicating minimal structural defects aip.org.

Grazing Incidence X-ray Diffraction (GIXRD) is particularly useful for analyzing the structure of thin films and surfaces. While not explicitly detailed in the provided snippets for GeO2, GIXRD's sensitivity to surface layers makes it a valuable tool for studying the structure of GeO2 thin films or the surface structure of GeO2 materials, complementing bulk sensitive techniques like conventional XRD.

Studies on the structural and optical properties of GeO2 thin films have utilized XRD to investigate the effect of film thickness researchgate.net. The peak intensity of specific reflections, such as the (113) reflection, has been observed to vary with thickness researchgate.net. XRD analysis of GeO2 powder has also confirmed its polycrystalline nature with a hexagonal crystalline structure researchgate.net.

Neutron and X-ray Scattering Investigations of this compound

Neutron and X-ray scattering techniques are powerful probes for investigating the structure of both crystalline and amorphous materials, providing insights into atomic arrangements and correlations over different length scales arxiv.org. These techniques are complementary because neutrons and X-rays interact with matter differently; X-rays are scattered by electron clouds, making them sensitive to atomic number, while neutrons are scattered by atomic nuclei and are sensitive to isotopes jussieu.fr.

Studies on amorphous GeO2 have frequently employed neutron and X-ray diffraction to infer structural information arxiv.org. Neutron diffraction, for example, is effective in resolving Ge-O and O-O pairs, while X-ray diffraction is better for resolving Ge-O and Ge-Ge pairs jussieu.fr. Combined neutron and X-ray scattering studies have been used to determine the partial structural functions of GeO2 glass, providing a more comprehensive understanding of the atomic correlations researchgate.net.

Research using neutron diffraction on vitreous GeO2 has determined the Ge-O bond length and the root mean square bond length variation researchgate.net. These studies have also indicated that the distribution of intertetrahedral Ge-O-Ge angles in vitreous GeO2 is narrower compared to vitreous SiO2, while the O-Ge-O angles within the GeO4 tetrahedra appear more distorted researchgate.net.

High-energy X-ray diffraction has been used to estimate the mean Ge-O-Ge intertetrahedral angle in amorphous GeO2 arxiv.org. Anomalous X-ray scattering data at the Ge K absorption edge, combined with neutron diffraction results, have been used to estimate partial structure factors of GeO2 glass researchgate.net.

X-ray Absorption Spectroscopy (EXAFS/XANES) and X-ray Absorption Fine Structure (XAFS) for Local Structure Determination in GeO2

X-ray Absorption Spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), are techniques that provide detailed information about the local atomic structure and electronic state around a specific element princeton.eduaps.org. XAFS probes the local environment of an element of interest scribd.com.

EXAFS and XANES have been extensively used to study the local structure of germanium in different GeO2 phases, including crystalline (quartz-like and rutile-like) and amorphous forms princeton.eduaps.org. These techniques are particularly valuable for characterizing amorphous structures where long-range order is absent mdpi.comscribd.com.

Studies using XAFS have investigated the electronic structure of germanium oxide nanoparticles, examining changes in the chemical environment of Ge under different annealing temperatures scribd.com. XANES spectra of GeO2 and related germanium compounds show substantial differences in features such as edge positions and white lines, which are indicative of variations in electronic structure and local coordination mdpi.com.

EXAFS analysis of GeO2 glass under high pressure has provided insights into the tetrahedral-octahedral transition of germanium coordination princeton.edu. At low pressures, the Ge-O distance in the glass is consistent with four-coordinated α-quartz GeO2 princeton.edu. As pressure increases, a rapid increase in Ge-O distance is observed, followed by a shallower rise, suggesting a transition to higher coordination states princeton.edu. EXAFS and XANES spectra have shown evidence of subtle structural changes in dense GeO2 glass at very high pressures princeton.edu.

In situ heating EXAFS studies have been used to investigate changes in the local atomic and electronic structure around germanium in cubic GeO2 nanoparticles at high temperatures acs.org. These studies can reveal phenomena such as the formation of new chemical bonds acs.org.

Data from EXAFS measurements can be analyzed using models to determine short-range distance and angular distributions, including intra-tetrahedral (O-Ge-O) and inter-tetrahedral (Ge-O-Ge) angle distributions aps.org.

Raman and Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for probing the vibrational and local structural environments in materials, respectively arxiv.org. They offer complementary information to diffraction methods, particularly for understanding short-range and medium-range order, and are valuable for studying both crystalline and amorphous phases of GeO2 arxiv.orgresearchgate.net.

Raman spectroscopy is sensitive to the vibrational modes of molecular units and networks, providing fingerprints of different structural motifs and phases in GeO2 arxiv.orgiaescore.com. Raman spectra have been used to confirm the formation of crystalline GeO2 with trigonal bonding structures in deposited microclusters iaescore.com. High-temperature Raman spectroscopy has been employed to investigate the structural origins of specific peaks in the Raman spectrum of a GeO2 melt, leading to the identification of threefold coordinated germanium springernature.comcas.cn. This finding challenges the traditional view that germanium in molten GeO2 is coordinated by at least four oxygen atoms springernature.comcas.cn.

NMR spectroscopy, particularly using the 73Ge nucleus, can provide detailed information about the local coordination environment of germanium atoms rsc.orgrsc.org. Although 73Ge NMR is challenging due to the nucleus's properties, ultrahigh-field 73Ge NMR spectra and theoretical calculations have revealed distinct parameters for four- and six-coordinate germanium in different GeO2 phases, demonstrating the viability of this technique for structural studies rsc.orgrsc.org. 17O NMR has also been used as an indirect probe of germanium coordination in germanate glasses rsc.org.

Studies combining neutron diffraction and NMR spectroscopy have been conducted on germanophosphate glasses (GeO2-P2O5) to propose structural models that include the formation of octahedrally coordinated germanium as the P2O5 content increases nih.gov.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for this compound Morphology and Structure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential techniques for visualizing the morphology, size, and microstructure of materials at the micro and nanoscale princeton.eduiaescore.comnih.gov.

SEM provides high-resolution images of the surface morphology and can reveal the shape and size distribution of GeO2 particles and structures mdpi.comiaescore.com. Field-emission scanning electron microscopy (FESEM) images have shown that electrochemically deposited GeO2 microclusters can have rounded-mushroom shapes with sizes in the sub-micrometer range iaescore.com. SEM has also been used to observe agglomerated GeO2 nanoparticles with sizes around 100 nm and larger mdpi.com.

TEM offers even higher resolution, allowing for the examination of the internal structure, crystallinity, and defects within individual GeO2 nanoparticles and films scribd.comnih.govcapes.gov.br. High-resolution TEM can determine the crystallinity of individual nanoparticles scribd.com. TEM observations have shown that synthesized GeO2 nanowires can have high purity and diameters ranging from 15 to 80 nm capes.gov.br. Electron diffraction patterns obtained from single GeO2 nanowires have confirmed their single-crystalline nature with a hexagonal structure capes.gov.br.

TEM has been utilized to analyze the structural properties of rutile-type GeO2 films at an atomic level, including the identification of threading dislocations and their types scilit.com. TEM images can confirm the presence of metallic Ge particles and the oxidized phase of Ge (GeO2) in composite materials researchgate.net.

SEM and TEM are often used in conjunction with other techniques like XRD and spectroscopy to provide a comprehensive characterization of GeO2 materials, correlating their morphology and microstructure with their crystallographic and local atomic structures mdpi.comnih.govaip.org.

Theoretical and Computational Investigations of Germanium Dioxide Systems

First-Principles Calculations for Germanium Dioxide (Density Functional Theory, ab initio methods)

First-principles calculations, primarily utilizing Density Functional Theory (DFT) and ab initio methods, are widely employed to investigate the properties of GeO₂. These methods solve the quantum mechanical equations describing the electrons and nuclei in a material, providing a fundamental understanding of its behavior without relying on empirical parameters. DFT is a common approach within first-principles calculations, focusing on the electron density to determine the system's properties. researchgate.netaps.orgox.ac.uk

Electronic Structure Calculations of this compound Polymorphs

Electronic structure calculations using methods like DFT and the full-potential linearized augmented plane wave (FP-LAPW) method have been performed for various GeO₂ polymorphs, including the quartz, rutile, and hypothetical coesite structures. aps.orgvsu.ru These studies aim to determine the arrangement of electrons within the material, which dictates its electrical and optical properties. Calculations have shown that the electronic band structure of rutile GeO₂ exhibits a direct energy gap at the center of the Brillouin zone. researchgate.net The density of states for amorphous GeO₂ is found to be more broadened compared to crystalline GeO₂ due to variations in short-range order and the absence of long-range order. umkc.edu The band gap of amorphous GeO₂ is generally smaller than its crystalline counterparts. umkc.edu

Carrier-Phonon Coupling and Mobility Studies in Rutile this compound

First-principles calculations, including density functional and density functional perturbation theory, have been used to investigate carrier-phonon coupling in rutile GeO₂ (r-GeO₂) and predict its phonon-limited electron and hole mobilities. osti.govaip.orgarxiv.orgosti.gov These studies are crucial for understanding charge transport in this ultrawide-bandgap semiconductor, which has potential applications in high-power electronic devices. osti.govaip.org At room temperature, carrier scattering in r-GeO₂ is primarily influenced by low-frequency polar-optical phonon modes. osti.govaip.org

The calculated carrier mobilities at 300 K for r-GeO₂ show anisotropy depending on the crystallographic orientation. osti.govaip.orgarxiv.orgosti.govaip.org

CarrierOrientationMobility (cm²/Vs)
Electron⊥c244 osti.govaip.orgarxiv.orgosti.govaip.org
Electron
Hole⊥c27 osti.govaip.orgarxiv.orgosti.govaip.org
Hole

These predicted mobilities suggest that n-type r-GeO₂ exhibits a superior Baliga figure of merit compared to several existing semiconductors like Si, SiC, GaN, and β-Ga₂O₃, highlighting its promise for high-power electronics. osti.govaip.orgarxiv.orgosti.gov

Energetic Analysis of this compound Crystalline Phases

First-principles calculations have been employed to investigate the energy, structural, elastic, and mechanical properties of various experimental and theoretical phases of GeO₂. researchgate.net This includes determining the relative stability of different crystalline polymorphs. Studies using gradient-corrected density-functional theory have investigated phase stability at finite temperatures by calculating phonon and thermochemical properties. ox.ac.uk

The order of increasing ground-state energy for several GeO₂ phases has been determined from first-principles calculations. researchgate.net

PhaseSpace GroupGround-State Energy Order
RutileP4₂/mnmLowest researchgate.netaps.org
CaCl₂-typePnnmHigher than Rutile researchgate.netdergipark.org.tr
QuartzP3₁21Higher than Rutile researchgate.netaps.org
α-PbO₂-typePbcnHigher than Quartz researchgate.net
Pyrite-typePa¯3Highest jussieu.fr

Note: The relative energy order can be dependent on the specific computational methods and approximations used.

Theoretical studies have also predicted pressure-induced phase transitions in GeO₂ crystalline structures. For instance, ab initio calculations suggested that rutile-type GeO₂ should transform to α-PbO₂-type and pyrite-type structures at elevated pressures, which were subsequently observed experimentally. jussieu.fr

Computational Modeling of Defects in this compound and Related Interfaces

Computational modeling, often using first-principles methods, is crucial for understanding defects in GeO₂ and at interfaces involving GeO₂. Studies have investigated defects at the Ge/GeO₂ interface, which are critical for the performance of Ge-based electronic devices. researchgate.netscispace.comaip.orgucc.ie First-principles calculations have shown that the formation energy of defects at the Ge/GeO₂ interface is lower than at the Si/SiO₂ interface, suggesting that defect generation during oxidation is less likely in GeO₂ systems. scispace.comaip.orgarxiv.org

Atomic-scale models of interfaces between germanium and high-k dielectrics with varying suboxide stoichiometries (GeOₓ) have been generated using DFT-level molecular dynamics and geometry optimization. ucc.ie These studies identify three-coordinate Ge as a primary defect, which forms at a low energetic cost. researchgate.netucc.ie This finding is consistent with the observed abundance of defects at oxide/Ge interfaces. researchgate.net

Differences in defect behavior between Ge/GeO₂ and Si/SiO₂ interfaces have been highlighted by theoretical studies. For example, dangling bonds at the Ge/GeO₂ interface are found to lie below the valence band maximum of Ge, while those at the Si/SiO₂ interface create defect states within the band gap of Si. researchgate.net

Simulation of Optical Properties in Doped this compound

First-principles calculations, including DFT, have been used to simulate the optical properties of doped GeO₂. researchgate.netcsers.lyacs.org For instance, studies on S-, Si-, and F-doped rutile GeO₂ have examined structural, electrical, and optical properties. csers.ly Doping can significantly reduce the band gap of GeO₂. csers.ly

Optical properties such as dielectric constant, conductivity, refractive index, and absorption spectrum have been analyzed through these simulations, revealing anisotropy in rutile GeO₂. researchgate.netcsers.ly These theoretical investigations help in understanding how doping affects the electronic structure and light interaction in GeO₂, which is relevant for applications in photonic devices. csers.ly

Studies have also investigated the optical properties of doped oxide glasses containing GeO₂, such as Eu³⁺-doped tellurite-germanate glasses, to understand the influence of the GeO₂ content on luminescence and refractive index. mdpi.com

Classical and ab initio Molecular Dynamics Simulations for this compound Structure

Molecular dynamics (MD) simulations, both classical and ab initio, are valuable tools for investigating the structural properties and dynamics of GeO₂, particularly amorphous and liquid phases. jussieu.frfudutsinma.edu.ngresearchgate.netarxiv.orgarxiv.orgaps.orgepj.orgarxiv.orgepfl.charxiv.org Classical MD simulations use empirical force fields to describe interatomic interactions, allowing for the simulation of larger systems and longer timescales compared to ab initio MD. Ab initio MD, such as the Car-Parrinello method, calculates forces from first principles on the fly, providing a more accurate description of bonding and dynamics, albeit at a higher computational cost. researchgate.netarxiv.orgepfl.charxiv.org

Classical MD simulations have been used to study the structural properties of amorphous GeO₂, revealing a tetrahedral local structure that forms a three-dimensional network. fudutsinma.edu.ng These simulations can compute properties like pair correlation functions, bond angles, and coordination numbers, which can be compared to experimental data from techniques like X-ray and neutron scattering. fudutsinma.edu.ngarxiv.org

Molecular dynamics simulations have also been employed to study pressure-induced structural transitions in amorphous GeO₂, showing a transformation from a tetrahedral network to an octahedral network with increasing density. aps.orgepj.org

Comparative studies using both classical and ab initio MD have been conducted on molten and glassy GeO₂ to assess the accuracy of classical potentials and gain insights into structural and dynamic properties. researchgate.netarxiv.orgarxiv.org Ab initio MD has been used to generate atomistic models of substoichiometric germanium oxide, revealing the prevalence of threefold coordinated Ge and O atoms in some structures. epfl.ch

Ab initio molecular dynamics has also been applied to study phase transitions in crystalline GeO₂ under pressure, observing transformations between different structural phases. dergipark.org.tr

Simulation TypeDescriptionApplications
Classical MDUses empirical force fields; computationally less expensive.Studying larger systems, longer timescales, structural properties of amorphous and liquid phases. fudutsinma.edu.ngaps.orgepj.org
Ab initio MDForces calculated from first principles; computationally more expensive.More accurate description of bonding and dynamics, studying phase transitions, defect structures. dergipark.org.trresearchgate.netarxiv.orgepfl.charxiv.org

These computational techniques provide complementary perspectives on the behavior of GeO₂, from the atomic arrangements in different phases to the dynamics of atoms under varying conditions.

Computational Searches for Ultrahigh Pressure Crystal Structures of this compound and Other Group 14 Dioxides

Computational methods play a crucial role in exploring the phase diagrams of materials under extreme conditions, particularly at ultrahigh pressures where experiments can be challenging. For Group 14 dioxides, including this compound (GeO₂), silicon dioxide (SiO₂), tin dioxide (SnO₂) and lead dioxide (PbO₂), computational searches have been instrumental in predicting novel high-pressure crystal structures and understanding phase transition sequences. These studies often employ ab initio methods, such as Density Functional Theory (DFT), and structure searching algorithms to identify thermodynamically stable phases at elevated pressures. ox.ac.ukaip.org

Systematic computational searches for crystal structures of Group 14 dioxides like SiO₂, GeO₂, and CO₂ under ultrahigh pressure have been conducted using methods such as the artificial force induced reaction (AFIR) method. rsc.orgrsc.org These searches can generate a large number of potential structures, including both known and previously unreported phases. rsc.org

At ambient pressure, GeO₂ can exist in a quartz-like four-fold coordinated structure or a rutile-type six-fold coordinated structure. nih.gov As pressure increases, GeO₂ undergoes transitions to denser phases, similar to the behavior observed in SiO₂. nih.gov Computational studies have predicted and characterized several high-pressure polymorphs of GeO₂, including CaCl₂-type, α-PbO₂-type, and pyrite-type structures. rsc.orguspex-team.orgaps.org

The sequence of pressure-induced phase transitions in GeO₂, as revealed by computational and experimental studies, often follows a pattern of increasing coordination number and density. For example, the rutile-type phase transforms to the orthorhombic CaCl₂-type structure above approximately 25 GPa. researchgate.net Further compression leads to transitions to the α-PbO₂-type and then the pyrite-type structure, which has been observed experimentally in the range of 60 to 85.8 GPa and predicted computationally to be stable at ultrahigh pressures. uspex-team.orgaps.orgpnas.org

Computational studies comparing the behavior of Group 14 dioxides under pressure suggest a trend where the crystal phases of a lighter element's dioxide under ultrahigh pressure resemble the phases of the next heavier element's dioxide at lower pressures. nih.govwindows.net This is attributed to the larger atomic radius of heavier elements, which facilitates the formation of structures with higher coordination numbers at lower pressures compared to lighter elements. nih.gov For instance, SiO₂ at ultrahigh pressure can exhibit crystal phases similar to those of GeO₂ at atmospheric pressure. nih.gov

Computational searches have also explored even higher pressure regimes, predicting structures with higher coordination numbers. For example, theoretical evidence has been reported for a stable high-pressure form of Fe₂P-type GeO₂. nih.gov Similarly, studies on TiO₂, a well-established high-pressure model for many AX₂ compounds, have predicted a ten-coordinated structure (I4/mmm) to be stable at multimegabar pressures, suggesting that SiO₂ might also form this structure at extremely high pressures. nih.gov

The relative stability of different GeO₂ polymorphs as a function of pressure has been investigated computationally by comparing their enthalpies. At ultrahigh pressures, high-density structures such as pyrite-like, CaCl₂-type, and α-PbO₂-like structures are found to be relatively stable. rsc.org

Computational studies are crucial for understanding the complex phase diagrams of Group 14 dioxides under extreme conditions, providing insights into the structural evolution and stability of these materials at pressures relevant to planetary interiors and other high-pressure environments.

Here is a table summarizing some computationally predicted and experimentally observed high-pressure phases for Group 14 dioxides:

CompoundAmbient/Low Pressure Phase(s)High/Ultrahigh Pressure Phases (Computational & Experimental)Relevant Pressure Range (GPa)Coordination NumberSource(s)
SiO₂Quartz, Cristobalite, TridymiteStishovite, CaCl₂-type, α-PbO₂-type, Pyrite-type, Fe₂P-type, I4/mmm> 8 to > 10006, 6, 6, 6 (+2), 9, 10 rsc.orguspex-team.orgnih.govpnas.orgresearchgate.netnsf.gov
GeO₂Quartz-like, RutileRutile, CaCl₂-type, α-PbO₂-type, Pyrite-type, 7-fold coordinated, Fe₂P-type> 25 to ~90+4, 6, 6, 6, 6, 7, 9 rsc.orgnih.govuspex-team.orgaps.orgresearchgate.netpnas.orgnih.gov
SnO₂RutileCaCl₂-type, α-PbO₂-type, Pyrite-type, ZrO₂-type, Fluorite-type, Cotunnite-type> 12 to ~1176, 6, 6, ?, ?, ? uspex-team.orgaps.orgresearchgate.netnsf.govacs.org
PbO₂Rutile, α-PbO₂Cotunnite-type, Baddeleyite-type> 24 to ~60?, ? uspex-team.orgaps.orgresearchgate.netnsf.gov
CO₂Molecular phases (I, II, III, IV, VII)Non-molecular phases (V, VI, VIII), Layered structure, α-cristobalite-like> 10 to ultrahigh3, 4, 6 rsc.orgrsc.orgpnas.orgnih.gov

Note: The pressure ranges listed are approximate and can vary depending on temperature and specific study conditions. Coordination numbers refer to the coordination of the Group 14 element by oxygen.

Advanced Functional Applications of Germanium Dioxide

Semiconductor Technologies and Electronic Devices

Germanium dioxide plays a crucial role in the development of advanced semiconductor technologies and electronic devices, driven by its favorable electrical and physical properties.

Ultrawide Bandgap (UWBG) Semiconductor Research Utilizing Rutile this compound

Rutile this compound (r-GeO₂) is recognized as an emerging ultrawide bandgap (UWBG) semiconductor with significant potential for applications in power electronic devices. wikipedia.orgthegoodscentscompany.comwikipedia.orgregulations.govnih.govereztech.comfishersci.cawikipedia.orgfishersci.caamericanelements.comfishersci.comamericanelements.comuni.lu Its bandgap is reported to range from 4.44 eV to 4.7 eV, with specific values such as 4.68 eV and 4.64 eV highlighted in research. wikipedia.orgwikipedia.orgnih.govereztech.comfishersci.caamericanelements.comfishersci.comamericanelements.comuni.lunih.govalfa-chemistry.comereztech.comereztech.com This bandgap is comparable to or wider than that of gallium oxide (Ga₂O₃), another prominent UWBG semiconductor. wikipedia.orgwikipedia.orgnih.govereztech.comamericanelements.comfishersci.comuni.luwikipedia.org The UWBG nature of rutile GeO₂ is advantageous for high-power applications due to the potential for high breakdown electric fields. Alloying rutile GeO₂ with other rutile-structured oxides, such as tin dioxide (SnO₂) and silicon dioxide (SiO₂), offers a pathway to tune the bandgap, similar to bandgap engineering in III-nitride and (AlₓGa₁₋ₓ)₂O₃ systems. wikipedia.orgregulations.govuni.lu The synthesis of high-quality rutile GeO₂ thin films remains an active area of research, with various growth techniques being explored. wikipedia.orgnih.govereztech.comfishersci.caamericanelements.comwikipedia.org

Doping Strategies for Conductivity Control in this compound (e.g., N-type, P-type, Ambipolar Doping)

A key advantage of rutile GeO₂ is its predicted ambipolar dopability, which is highly desirable for complementary metal-oxide-semiconductor (CMOS) device fabrication. wikipedia.orgthegoodscentscompany.comwikipedia.orgregulations.govnih.govereztech.comwikipedia.orgfishersci.caamericanelements.comfishersci.comamericanelements.comuni.lunih.govalfa-chemistry.comwikipedia.org Theoretical studies suggest that efficient n-type doping can be achieved using dopants like antimony (Sb), arsenic (As), and fluorine (F) under appropriate growth conditions. nih.govalfa-chemistry.com P-type doping in r-GeO₂ is considered more promising compared to other UWBG oxides like SnO₂ or zinc oxide (ZnO), attributed to its smaller effective mass and larger dielectric constant. nih.gov Aluminum (Al) has been identified as a prospective acceptor dopant with a calculated ionization energy of approximately 0.45 eV. wikipedia.orgnih.govalfa-chemistry.com Research indicates that co-doping Al with hydrogen (H) followed by annealing is a promising strategy to incorporate and activate acceptors. nih.govalfa-chemistry.comfishersci.pt At sufficiently high acceptor concentrations, the formation of impurity bands may facilitate hole conduction. nih.govalfa-chemistry.com Studies have also noted that unintentional impurities, such as molybdenum (Mo), can influence the conductivity of GeO₂. americanelements.comfishersci.pt Beyond traditional semiconductor doping, GeO₂ doping has also been explored to enhance ionic conductivity in solid electrolytes for battery applications. fishersci.pt

This compound in Advanced Nanoelectronic Device Architectures

This compound is a relevant material in the context of advanced nanoelectronic device architectures. GeO₂ nanoparticles are of interest for their potential applications in micro- and nano-electronics. wikipedia.org The synthesis of GeO₂ nanowires has also been reported, highlighting its applicability in nanoscale structures. wikipedia.orgnih.gov The intrinsic properties of GeO₂, including its electrical and optical characteristics, position it as a promising material for both electronic and optoelectronic nanoscale devices. nih.govnih.gov The ongoing research and development in synthesizing rutile GeO₂ are accelerating the potential for realizing r-GeO₂-based devices. fishersci.com GeO₂ is considered a material with potential relevance for advanced device technologies, contributing to advancements in areas beyond traditional CMOS scaling. nih.gov

Carrier Mobility Investigations in Rutile this compound for High-Power Electronics

High carrier mobility is a critical material parameter influencing the efficiency of power electronic devices. thegoodscentscompany.comwikipedia.orgamericanelements.comnih.gov Theoretical calculations have predicted high electron and hole mobilities in rutile this compound. wikipedia.orgthegoodscentscompany.comregulations.govereztech.comwikipedia.orgfishersci.cafishersci.comwikipedia.orgamericanelements.comnih.govwikidata.org Predicted electron mobilities for r-GeO₂ are in the range of 244-377 cm²/Vs, while predicted hole mobilities are in the range of 27-29 cm²/Vs. wikipedia.orgthegoodscentscompany.comereztech.comwikipedia.orgfishersci.comwikipedia.orgamericanelements.comnih.gov These theoretical values are reported to be higher than or comparable to those of other established UWBG semiconductors like Ga₂O₃ and gallium nitride (GaN). thegoodscentscompany.comwikipedia.orgfishersci.cafishersci.comwikipedia.orgamericanelements.com At room temperature, carrier scattering in rutile GeO₂ is primarily influenced by low-frequency polar-optical phonon modes. thegoodscentscompany.comwikipedia.orgamericanelements.comnih.gov The combination of high carrier mobility and UWBG contributes to a high Baliga figure of merit (BFOM) for n-type rutile GeO₂, indicating its strong potential for high-power electronic applications. wikipedia.orgthegoodscentscompany.comereztech.comwikipedia.orgfishersci.cafishersci.comuni.luwikipedia.orgamericanelements.comnih.gov However, experimental measurements of electron mobility have, to date, shown lower values, which may be related to material quality. wikipedia.org

PropertyValue (Rutile GeO₂)Comparison to β-Ga₂O₃ (Approximate)Source
Bandgap (eV)4.44 - 4.7Comparable or wider (~4.5-4.8) wikipedia.orgwikipedia.orgereztech.comwikipedia.org
Electron Mobility (cm²/Vs)Predicted: 244-377Higher (~200) wikipedia.orgthegoodscentscompany.comfishersci.comwikipedia.org
Hole Mobility (cm²/Vs)Predicted: 27-29More promising (Ga₂O₃ p-doping difficult) wikipedia.orgthegoodscentscompany.comfishersci.comnih.gov
Thermal Conductivity (W/m·K)Predicted: 37-58 (anisotropic), Measured: 51Higher (11-27) wikipedia.orgwikipedia.orgereztech.comfishersci.comwikipedia.org
Ambipolar DopabilityPredicted: YesUnipolar (n-type) wikipedia.orgthegoodscentscompany.comfishersci.comnih.govwikipedia.org
Baliga Figure of Merit (n-type)HighHigher wikipedia.orgthegoodscentscompany.comereztech.comwikipedia.org

Optical and Optoelectronic Materials Research

This compound is a significant material in optical and optoelectronic applications. It is widely used in the fabrication of optical fibers, where it serves as a dopant in silica (B1680970) fibers to modify and control the refractive index. fishersci.nofishersci.nl GeO₂ is known for its transparency in both the ultraviolet and infrared regions of the electromagnetic spectrum. fishersci.no Its refractive index is notably higher than that of silicon oxide. wikipedia.orgnih.govfishersci.nofishersci.nl GeO₂ finds applications in the manufacturing of optical lenses and night-vision instrumentation. fishersci.nl Germanium suboxides, with varying oxygen content, also present interesting optical properties, including tuneable light absorbency. fishersci.nl

This compound as a Crucial Component in High-Index Optical Fibers

This compound is a crucial component in the production of high-index optical fibers, significantly enhancing their performance and transmission quality. sot.com.sg Its high refractive index (approximately 1.65 to 1.7) and desirable optical dispersion properties are key to its use in the core of fiber-optic lines. wikipedia.orgindium.commatltech.com In silica-based optical fibers, doping the silica core with this compound increases the refractive index, creating the necessary difference between the core and cladding for light guidance. wikipedia.orgrefractiveindex.infoindium.com Controlling the ratio of silicon dioxide to this compound allows for precise control over the refractive index profile of the fiber. wikipedia.org Silica-germania glasses also exhibit lower viscosity and higher refractive index compared to pure silica. wikipedia.org Germanate fibers, which contain GeO₂ as a major constituent, are utilized for their extended transmission in the infrared spectral region, up to approximately 3 μm or even 4 μm, making them suitable for applications like transmitting radiation from Er:YAG lasers. rp-photonics.com Germanium-doped fibers are also used as high non-linear optical fibers for applications such as Raman lasers and amplifiers, dispersion compensators, and supercontinuum generation. amstechnologies.com

Development of Specialty Glasses with Tailored Refractive Indices Using this compound

This compound is used in the manufacturing of specialty glasses with tailored refractive indices and improved thermal properties for advanced optical applications. sot.com.sgindium.com Its high refractive index and low chromatic dispersion are particularly valuable. scirp.org In germanate glass systems, higher refractive indices (1.80 or more) can be achieved with considerably smaller concentrations of heavy element oxides compared to silicate (B1173343) and borate (B1201080) systems. aforesearch.com For refractive indices in the range of 1.60-1.65, these heavy oxides are not even required. aforesearch.com Multi-component germanate compositions can produce glasses with a high refractive index gradient, enabling the creation of elements capable of focusing optical beams. aforesearch.com this compound can also be incorporated into silica-titania-germania glasses developed using 3D printing techniques like direct ink writing, allowing for tuning of refractive index and Abbe number by controlling the combination of TiO₂ and GeO₂. researchgate.net This method allows for precise spatial control over the glass composition within the printed structure, leading to continuous gradients of optical properties. llnl.gov

Here is a table illustrating the refractive index of GeO₂ and a comparison with silica:

MaterialRefractive Index (approx.)
This compound1.65 - 1.7
Silica~1.46

Note: Refractive index can vary depending on the form (crystalline/amorphous) and wavelength. wikipedia.orgindium.commatltech.comrefractiveindex.info

This compound in Photodetector Applications

This compound plays a role in photodetector applications, particularly in the context of germanium-based photodetectors. While germanium itself is the primary light-absorbing material in many photodetectors, GeO₂ can be used for surface passivation to reduce dark current. optica.orgberkeley.edu High-quality GeO₂/Ge interfaces with low interface state density can be formed through high-temperature oxidation of germanium. optica.org This passivation layer helps to suppress surface leakage current in germanium photodetectors. optica.org Germanium quantum dots embedded in an oxide matrix have also been studied for photodetector applications, showing broad spectral coverage and high internal quantum efficiency. aip.org

Tunable Optical Luminescence of this compound Nanowires

This compound nanowires exhibit tunable optical luminescence, making them potential candidates for one-dimensional optoelectronic nanodevices. researchgate.net Bulk GeO₂ is generally transparent in the visible spectrum and has a wide band gap, but in nanoparticulate or nanowire form, it can show visible photoluminescence, often attributed to oxygen vacancies and other defects within the structure or on the surface. researchgate.netacs.orgnih.gov Studies have shown that GeO₂ nanowires can emit stable and high brightness blue light under UV excitation. researchgate.net The photoluminescence properties can be influenced by the synthesis method and the resulting defect structure. researchgate.netacs.orgresearchgate.netscialert.net Site-specific insights into the origin of luminescence in GeO₂ nanowires have been gained using techniques like X-ray Excited Optical Luminescence (XEOL), which can correlate excitation energy with emission from different types of defects (e.g., oxygen vacancies in the core vs. structural defects on the surface or at interfaces). acs.org Different emission peaks, such as violet (~400 nm), blue (~485 nm), green (~520 nm), and red (~780 nm), have been observed and linked to various defect centers. acs.orgscialert.netacs.org

Here is a table summarizing observed photoluminescence peaks in GeO₂ nanowires:

Emission ColorApproximate Wavelength (nm)Potential Origin
Violet~400Defect centers at interfaces, blue emission light
Blue~480 - 485Radiative recombination involving oxygen vacancies
Green~520Oxygen vacancies in the core
Red~780Structural defects on the surface

Note: The exact wavelength and origin can vary depending on synthesis conditions and specific defect types. researchgate.netacs.orgscialert.netacs.org

Optical Band Gap Tuning in this compound Thin Films through Material Design

The optical band gap of this compound thin films can be tuned through material design, opening possibilities for various optoelectronic applications. GeO₂ is an n-type semiconductor with a wide band gap, reported to be around 4.2 eV. chalcogen.ro However, the band gap can be influenced by factors such as the crystalline phase and the incorporation of other elements. For instance, in tin germanium oxide ((Sn,Ge)O₂) thin films, the band gap energy levels can be adjusted by varying the amount of germanium incorporated into tin oxide. harvard.edu This tuning is crucial for optimizing band alignments in devices like SnS-based solar cells. harvard.edu Doping Ge into other metal oxides like ZnO can also lead to changes in optical properties, including a blue shift in the band gap due to effects like the Burstein-Moss effect, depending on carrier concentration and how Ge is incorporated into the lattice. mdpi.com Research is ongoing to develop cost-effective and scalable deposition techniques to stabilize specific crystalline phases of GeO₂ thin films and to fine-tune their structure and enhance optoelectronic performance through methods like substrate-induced phase stabilization, thermal ad-atom activation, and doping. utep.edu

Catalytic Applications of this compound

This compound as a Polymerization Catalyst for Polyethylene (B3416737) Terephthalate (B1205515) (PET) Production

This compound is widely used as a polymerization catalyst in the production of polyethylene terephthalate (PET). wikipedia.orgindium.commatltech.comscirp.orgastermaterials.comvaluates.comamazonaws.comedge-techind.com It is employed to improve the efficiency of the polymerization process, helping to control the molecular weight and enhance the properties of the final PET product. valuates.com GeO₂ is known for leading to PET with desirable properties in terms of color, molecular weight, and hydrolytic stability. mdpi.com It can catalyze the polymerization process without imparting undesirable color to the plastic products. scirp.org Both crystalline and amorphous forms of this compound can be used, with amorphous GeO₂ potentially allowing for the use of smaller catalyst amounts to achieve similar polymer properties compared to normal this compound or even antimony trioxide. google.com Despite its advantages, the use of GeO₂ as a PET catalyst, particularly in the United States, is less prevalent compared to other regions like Japan, partly due to its cost and the increased use of substitute catalysts like antimony-based compounds, as well as increased recycling of catalysts. amazonaws.commdpi.com

Here is a table comparing the amount of GeO₂ catalyst needed with other catalysts for similar polymer properties:

CatalystApproximate Amount RequiredNotes
This compound150 ppm (in one study)Leads to good color and properties. mdpi.com
Antimony TrioxideHigher than amorphous GeO₂Commonly used, can affect color. mdpi.comgoogle.com
Amorphous GeO₂Lower than normal GeO₂Can produce transparent polyesters. google.com
Titanium-basedVariesCan lead to higher yellowness index. mdpi.com

Note: Catalyst amounts and effectiveness can vary depending on the specific PET production process and desired polymer properties. mdpi.comgoogle.com

Photocatalytic Degradation Applications of this compound (e.g., Visible-Light Photocatalysis via Doping)

This compound (GeO₂) exhibits potential in photocatalytic degradation applications, particularly when modified to respond to visible light. The intrinsic wide band gap of GeO₂ typically limits its photocatalytic activity to the ultraviolet (UV) spectrum. However, doping with certain elements can reduce the effective band gap, enabling absorption in the visible light range. researchgate.net

Research utilizing first-principles calculations has explored the origin of visible-light photocatalytic activity in nitrogen-doped GeO₂. researchgate.net Different defect configurations, including N-doping, N+H codoping, Ge vacancy, and O vacancy, have been investigated. researchgate.net Studies suggest that N-doping at an oxygen site can induce gap states primarily composed of N 2p-derived states with some O 2p contributions. researchgate.net These gap levels lead to a reduced effective band gap, which is of interest for photocatalytic applications. researchgate.net Electronic transitions from these localized states can induce a redshift in the optical absorption edge, resulting in significant visible light absorption, for example, in the range of 400–600 nm, showing close agreement with experimental results. researchgate.net This indicates that N-doped GeO₂ could be a promising photocatalyst with favorable activity under visible light. researchgate.net

While nitrogen doping has been shown to be effective in achieving visible-light response in various oxides, including TiO₂, similar principles can be applied to GeO₂. researchgate.netmdpi.commdpi.com

Investigation of Germanium's Catalytic Role in Lithium-ion Battery Anode Performance

Germanium (Ge) and germanium-based compounds, including this compound, have been investigated as active electrode materials in lithium-ion batteries (LIBs). mdpi.comnih.gov Germanium possesses attractive properties for LIB anodes, such as high theoretical capacity (1624 mAh/g for Ge) and higher electrical and ionic conductivity compared to silicon. nih.govmdpi.comresearchgate.net this compound also offers a high theoretical capacity of 2152 mAh/g, although its practical capacity can be limited by conversion irreversibility. nih.govmdpi.comnih.gov

The catalytic role of germanium, particularly in composite structures, has been explored to enhance the electrochemical performance of anode materials. In tin dioxide (SnO₂) based nanocomposites, the presence of germanium has been shown to play a catalytic role in improving the reversibility of the reaction between metals (Sn and Ge) and their oxides (SnO₂ and GeO₂) during charge and discharge cycles. rsc.orgnih.gov This catalytic effect contributes to enhanced cycling stability and higher capacity retention in LIB anodes. rsc.orgnih.gov

In GeO₂/Ge/C nanocomposites, the elemental germanium nanoparticles present have been found to increase the reversibility of the conversion reaction of GeO₂. greencarcongress.comcapes.gov.br This leads to improved electrochemical performance, including higher capacity and better rate capability compared to GeO₂/C nanocomposites. greencarcongress.com The carbon component in such composites also provides a conductive network and acts as a buffer matrix to mitigate volume changes during cycling, further enhancing performance. greencarcongress.com

Nanotechnology and Energy Storage Applications of this compound

This compound Nanoparticles as Anode Materials in Lithium-ion Batteries

This compound (GeO₂) nanoparticles have garnered significant research interest for their potential application as anode materials in lithium-ion batteries due to their high theoretical discharge capacity of 2152 mAh/g. mdpi.comresearchgate.netnih.gov However, a major challenge is the significant volume change (up to 370%) that occurs in germanium-based materials during the lithiation and delithiation processes, which can lead to poor long-term performance and rapid capacity fading. mdpi.comresearchgate.netnih.gov

Despite this, GeO₂ nanoparticles have shown promising electrochemical performance. Hydrothermally synthesized GeO₂ nanoparticles evaluated as LIB anode material exhibited a stable capacity of approximately 600 mAh/g at a rate of 0.2C for up to 150 cycles in a conventional electrolyte. acs.org The cyclability was further improved by using a fluorinated ethylene (B1197577) carbonate (FEC)-based electrolyte, with capacities exceeding 600 mAh/g and retaining over 96% of their capacity after 500 cycles at 0.2C. acs.org

GeO₂ nanoparticles synthesized through a facile and energy-saving reverse micelle method at ambient temperature have also been explored. rsc.org These nanoparticles could be used directly as anode materials without post-treatment. rsc.org Such GeO₂ anodes demonstrated a reversible capacity of approximately 1050 mAh/g at a rate of 0.1C, close to the theoretical capacity of 1100 mAh/g, and exhibited good rate capability. rsc.org The volumetric capacity of these anodes reached 660 mAh/cm³, which is higher than that of commercial graphite (B72142) anodes (370–500 mAh/cm³). rsc.org

To address the volume expansion issue and improve performance, composites incorporating GeO₂ nanoparticles have been developed. This compound-reduced graphene oxide (rGO) composites, for instance, have been synthesized where GeO₂ nanoparticles are precipitated onto graphene oxide (GO) from an aqueous solution, followed by thermal treatment. mdpi.comnih.gov These composites have been evaluated as LIB anodes, demonstrating reversible conversion-alloying. mdpi.comnih.gov While the germanium oxide was less efficiently utilized due to lower conversion reversibility, composites with lower germanium loading (20 wt.%) showed almost theoretical charge capacity based on germanium content. mdpi.comnih.gov

Another approach involves creating Ge/GeO₂/graphene composites where Ge/GeO₂ nanoparticles are embedded within graphene nanosheets to buffer the volume expansion. mdpi.comresearchgate.net These composites have shown superior cycling stability compared to bare Ge/GeO₂ nanoparticles. mdpi.com

Exploration of Quantum Size Effects in Germanium Nanostructures for Device Applications

Quantum size effects in germanium nanostructures have attracted significant interest due to their potential for applications in nanoscale electronic and optical devices. acs.orgnih.govresearchgate.net Germanium's relatively large exciton (B1674681) Bohr radius (approximately 24 nm) means that quantum confinement effects can be observed in nanostructures with larger dimensions compared to silicon (Bohr radius ~4.9 nm), allowing for the tuning of properties by controlling particle size. acs.orgresearchgate.neteurekaselect.com

Quantum confinement in Ge nanostructures can lead to a tunable emission wavelength and increased oscillator strength, making them attractive for light emitters in visible and near-infrared wavelengths. acs.orgnih.gov The confinement of charge carriers enhances the efficiency of radiative recombination. acs.orgnih.gov

Germanium nanostructures, such as quantum dots (QDs), grown on silicon substrates have been investigated for applications in mid-infrared photodetectors and floating gate memory devices. nih.gov Ge nanocrystals embedded in high-k oxide matrices have been shown to act as discrete trapping sites for charge carriers, facilitating charge exchange with the conduction channel via direct tunneling, a desirable characteristic for floating gate memory applications. nih.gov

Electrodeposition from non-aqueous solutions has been explored as a method to obtain Ge nanostructures with controlled structure, diameter, and density, which can exhibit quantum size effects. researchgate.neteurekaselect.com For example, electrodeposited SixGe₁₋ₓ structures have shown a strong color change, attributed to quantum size effects. researchgate.neteurekaselect.com

Research on Germanium Oxide Nanowires for Various Nanodevices

Germanium oxide (GeO₂) nanowires are one-dimensional nanostructures that have attracted attention for their potential in various nanodevice applications, leveraging their unique electronic and optical properties. researchgate.netbenthamscience.com These nanowires can be synthesized using various methods, including catalytic growth techniques. pkusz.edu.cn For instance, using gold (Au) as a catalyst, one-dimensional GeO₂ nanostructures, such as nanowires and nanotubes, can be fabricated at specific temperature ranges. pkusz.edu.cn

GeO₂ nanowires, along with germanium nanowires, are considered promising building blocks for nanoscale photonic and electronic devices. pkusz.edu.cn The high refractive index of this compound to visible light makes it relevant for applications in optoelectronic communications. pkusz.edu.cn

Despite their potential, challenges exist, such as the presence of an amorphous germanium oxide layer and defects in germanium nanowires, which can lead to poor ohmic contact with electrodes. researchgate.net Passivation of these nanowires is often necessary before their integration into nanoelectronic devices. researchgate.net

Research on germanium nanowires (which can have a native oxide layer) includes their application in field-effect transistors, photoresistors, memory cells, and fluid sensors. researchgate.netacs.org The one-dimensional geometry of nanowires provides advantages such as a high surface area, high density of states, and diameter-dependent bandgap. researchgate.net

Germanium Oxide Nanoparticles Supported on Reduced Graphene Oxide Composites

Composites of germanium oxide nanoparticles supported on reduced graphene oxide (rGO) have been investigated as anode materials for lithium-ion batteries to improve electrochemical performance, particularly cycling stability and capacity. mdpi.comnih.govmdpi.comresearchgate.netnih.govnih.govslu.se This approach combines the high theoretical capacity of germanium-based materials with the excellent electrical conductivity and mechanical flexibility of rGO. mdpi.comacs.org

GeO₂-rGO composites can be synthesized by precipitating GeO₂ nanoparticles onto graphene oxide sheets and subsequently reducing the graphene oxide. mdpi.comnih.govresearchgate.netnih.govslu.se This process can lead to the decoration of rGO layers with clusters of Ge or GeO₂ nanoparticles. slu.se

Studies on GeO₂-rGO nanocomposites as LIB anodes have shown promising results. One study reported a GeO₂/RGO nanocomposite synthesized by stacking GeO₂ nanoparticles directly on rGO sheets, which exhibited a high specific capacity of 1020.4 mAh/g (close to the theoretical capacity of 1125 mAh/g) after 30 cycles at a current density of 0.1 A/g, and maintained a capacity of 464 mAh/g after 100 cycles at 1 A/g. researchgate.net

Ge/GeO₂/graphene composites, where Ge/GeO₂ nanoparticles are trapped between graphene nanosheets, have demonstrated superior cycling stability compared to bare nanoparticles. mdpi.comresearchgate.net The graphene matrix helps to accommodate the volume expansion of the germanium-based particles during lithiation and delithiation. mdpi.comresearchgate.net

Furthermore, composites involving both germanium and germanium oxide nanoparticles supported on rGO, such as Ge/GeO₂/rGO, have been developed. mdpi.com The rGO in these composites plays a crucial role in enhancing electrical and ionic conductivity. mdpi.com

Novel Pseudocapacitive Behavior of this compound Thin Films

This compound thin films have demonstrated novel pseudocapacitive behavior, a property that makes them promising for electrochemical energy storage applications like supercapacitors. utep.edu Pseudocapacitance in materials like conducting polymers arises from reversible redox reactions coupled with doping/de-doping processes, facilitating the movement of ions between the material matrix and the electrolyte. rsc.org While the redox pseudocapacitance of GeO₂ is sometimes considered less attractive compared to transition metal oxides, research is exploring its potential. researchgate.net

Synthesizing stable crystalline phases of GeO₂ thin films can be challenging, often requiring complex deposition techniques. utep.edu However, efforts are being made to develop cost-effective and scalable methods to stabilize specific crystalline phases, which can then be structurally fine-tuned to enhance their opto-electronic and pseudocapacitive performance. utep.edu For instance, novel pseudocapacitive behavior has been reported in tin (Sn) incorporated cristobalite GeO₂ thin films. utep.edu

In the context of lithium-ion batteries, germanium/germanium oxide nanoparticles have shown high theoretical discharge capacities. mdpi.com However, they face challenges related to significant volume changes during charge/discharge cycles, which can impact long-term performance. mdpi.com Composites incorporating Ge/GeO₂ nanoparticles within conductive networks, such as reduced graphene oxide, have been explored to mitigate this issue and improve capacity retention and cycling performance. mdpi.com

Sensor Technologies Utilizing this compound

Metal oxide semiconductors, including this compound, are widely used in the fabrication of gas sensors due to their advantages such as low cost, fast response, and ease of operation. nih.gov

This compound in Gas Sensor Applications: Fabrication and Performance Characteristics

This compound has been explored for gas sensing applications, with research focusing on the fabrication methods and performance characteristics of GeO₂-based sensors. Novel fabrication techniques for GeO₂ layers for gas sensors have been reported, including methods combining laser ablation and thermal spray coating. chalcogen.ro These methods allow for the systematic deposition of GeO₂ films on various substrates. chalcogen.ro

Characterization of the fabricated GeO₂ layers involves analyzing their morphological, structural, optical, and gas sensing properties. Highly crystalline hexagonal GeO₂ structures have been attained using specific laser parameters during fabrication. chalcogen.ro The particle diameters of the prepared GeO₂ nanoparticles can range from tens to hundreds of nanometers. chalcogen.ro The optical band gap of the GeO₂ films has been observed to decrease with an increase in laser pulses during fabrication, indicating the influence of the post-fabrication process on the optical profile. chalcogen.roresearchgate.net

The gas sensing behavior of devices fabricated with GeO₂ has demonstrated performance suitable for detecting gases like nitrogen dioxide (NO₂). researchgate.netresearchgate.netacs.org While traditional metal oxide semiconductor gas sensors often require high operating temperatures, leading to high power consumption and potential safety concerns, research is ongoing to develop high-performance sensors that can operate at lower temperatures. nih.govresearchgate.netacs.org For example, UV-assisted graphene-based sensors have shown improved response and faster recovery times for NO₂ detection at room temperature. acs.org Although the specific performance of GeO₂-only gas sensors can vary depending on the fabrication method and morphology, studies have reported sensitivity values and response/recovery periods for GeO₂-based devices. chalcogen.roresearchgate.net

Biomedical and Pharmacological Research Investigations of this compound

Research has investigated the potential biomedical and pharmacological applications of germanium compounds, including this compound, although the biomedical implementations of germanium are noted as limited in some contexts. nih.gov

This compound Nanoparticles in Neurodegenerative Disease Models (e.g., Alzheimer's Disease Mitigation Studies)

This compound nanoparticles (GeO₂NPs) have been investigated for their potential in mitigating neurodegenerative diseases, specifically in models of Alzheimer's disease (AD). Pre-clinical studies using rat models of AD have assessed the efficiency of GeO₂NPs in mitigating biochemical and molecular changes associated with the disease. nih.govresearchgate.netnih.govmdpi.com

In these studies, GeO₂NPs, typically spherical with diameters ranging from 12–27 nm, were synthesized and tested. nih.govresearchgate.netnih.govmdpi.com Serum and tissue analyses in AD-bearing rats treated with GeO₂NPs revealed a regression of AD biomarkers towards values seen in control groups. nih.govresearchgate.netnih.govmdpi.com Histopathological observations have also supported these biochemical outcomes. researchgate.netnih.govmdpi.com Furthermore, studies have quantified AD-related microRNAs, observing, for instance, the down-regulation of miR-29a-3p in the GeO₂NPs-treated group. researchgate.netnih.govmdpi.com This pre-clinical research suggests potential pharmacological applications of GeO₂NPs in AD treatment, although further studies are needed to fully understand their mechanism of action. researchgate.netnih.govmdpi.com

Antioxidant Activity Investigations of this compound Nanoparticles

This compound nanoparticles have demonstrated antioxidant activity in research investigations. nih.govresearchgate.netnih.govmdpi.commdpi.com Studies comparing the antioxidant activity of GeO₂NPs with other nanoparticles, such as cerium dioxide nanoparticles (CeO₂NPs), have shown that GeO₂NPs can exhibit stronger antioxidant activity, particularly at higher concentrations. nih.govresearchgate.netnih.govmdpi.com

Quantitative measures of antioxidant activity, such as DPPH IC₅₀ and APTS IC₅₀ values, have been used to compare the efficacy of GeO₂NPs and CeO₂NPs. nih.gov For instance, lower IC₅₀ values for GeO₂NPs indicate a stronger activity in scavenging free radicals compared to CeO₂NPs. nih.gov This antioxidant property is considered a potential factor in the observed biological effects of GeO₂NPs, including their mitigating effects in neurodegenerative disease models. nih.govresearchgate.netnih.govmdpi.com

Studies on Enzyme Modulation by Germanium Compounds

Investigations have explored the effects of germanium compounds on enzyme activity. Germanium has been observed to be part of the active centers of some enzymes and is involved in oxidative reactions, primarily with hydrogen peroxide. springermedizin.denih.gov This participation can occur without producing harmful reactive oxygen species. springermedizin.denih.gov

Studies have suggested that germanium derivatives can catalyze the decomposition of hydrogen peroxide, potentially helping to maintain low levels of hydrogen peroxide and thus inhibiting or preventing oxidative stress. springermedizin.de The stimulating effect of germanium on oxidizing enzymes, such as aldehyde reductase, has also been established. nih.gov

Furthermore, research on mixed-ligand complexes of germanium with other metals and organic ligands has investigated their influence on the activity of specific enzymes like elastase and fibrinogenase. ukrbiochemjournal.org These studies indicate that the effect of germanium complexes on enzymatic activity can be complex and dependent on their composition and structure, with some complexes showing inhibitory effects and others stimulating activity. ukrbiochemjournal.org The exact mechanisms by which germanium or germanium compounds affect enzyme activities are still an area requiring further clarification. scirp.org

Synthesis and Characterization of Biologically Active Germanium Coordination Compounds

The synthesis and characterization of biologically active coordination compounds of germanium have garnered significant attention due to the potential therapeutic applications of germanium. Germanium is considered an essential trace element, and its deficiency has been linked to various health issues. dntb.gov.ua The development of water-soluble germanium compounds, including coordination complexes, is particularly important for enhancing their bioavailability and potential use in medicine. dntb.gov.uanih.gov

Research in this area focuses on designing compounds that combine a germanium center with biologically active ligands, aiming to leverage the properties of both components, often resulting in synergistic effects and potentially reduced toxicity compared to inorganic germanium salts. mdpi.comresearchgate.net Germanium(IV) is a common oxidation state in these coordination compounds, exhibiting versatile coordination capabilities, including the formation of hypercoordinated structures. paperpublications.org

Synthesis Methods

Various synthetic approaches are employed to obtain biologically active germanium coordination compounds. One method involves the reaction of germanium(IV) precursors, such as germanium(IV) methoxide (B1231860) or germanium tetrachloride, with organic ligands. researchgate.netijcrcps.com For instance, coordination compounds of germanium(IV) with semicarbazones and thiosemicarbazones have been synthesized by reacting germanium(IV) methoxide with these ligands in a suitable solvent like dry benzene. The reactions are typically facile, yielding colored solid products.

Another approach involves the synthesis of coordination compounds using this compound (GeO2) as a precursor. researchgate.netmdpi.com Although α-GeO2 is generally insoluble in water, it can be used to synthesize coordination compounds, sometimes forming a suspension when mixed with water. mdpi.com Hydrated this compound, obtained from the hydrolysis of germanium tetrachloride, has also been used as a precursor for synthesizing complexes with ligands like 2-amino-3-hydroxybutanoic acid. researchgate.netmdpi.com

Organogermanium(IV) compounds containing biologically active fragments have been synthesized. These include complexes with ligands such as ascorbic acid, catecholates, and various polyphenols. mdpi.compreprints.org For example, novel organogermanium(IV) catecholates of the general formula R'2Ge(Cat) (where R' can be phenyl or ethyl) have been synthesized. dntb.gov.uamdpi.com Chemical modification of existing biologically active germanium compounds, such as Ge-132 (bis(carboxyethylgermanium) sesquioxide), has also been explored to enhance activity and expand applications. nih.gov This includes the introduction of aromatic and heteroaromatic substituents. nih.gov

The synthesis of macrocyclic complexes of germanium(IV) with ligands derived from the condensation of benzildihydrazone and dicarboxylic acids has also been reported. ijcrcps.comresearchgate.net These reactions typically involve reacting a germanium precursor, like GeCl4, with the ligand in a solvent such as methanol. ijcrcps.comresearchgate.net

Characterization Techniques

Comprehensive characterization of the synthesized germanium coordination compounds is crucial to confirm their structure, composition, and properties. A range of spectroscopic and analytical techniques are commonly employed.

Elemental analysis is used to determine the composition of the synthesized compounds, confirming the presence and ratio of elements. ijcrcps.commdpi.comresearchgate.net

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and coordination sites. Shifts in characteristic vibrational bands, such as those for C=N, NH, and C=O groups upon coordination to the germanium center, provide insights into the bonding. ijcrcps.comresearchgate.net For instance, a shift to lower frequency for the ν(C=N) stretching vibration indicates coordination of the azomethine nitrogen to the germanium atom. ijcrcps.com New bands appearing in the IR spectra can be attributed to Ge-O, Ge-S, or Ge←N stretching modes. Theoretical IR spectra can also be calculated using quantum-chemical methods to aid in structural determination. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is widely used to elucidate the structure of germanium coordination compounds. dntb.gov.uamdpi.comijcrcps.comresearchgate.nettubitak.gov.trpsu.edu Changes in chemical shifts and coupling patterns of ligand protons and carbons upon complexation provide information about the coordination environment around the germanium atom. ijcrcps.comtubitak.gov.trpsu.edu For example, the absence of NH proton signals in the complex compared to the free ligand can indicate the involvement of the NH group in coordination. Downfield shifts of signals for protons or carbons near the coordination site are also indicative of complex formation. ijcrcps.compsu.edu 119Sn NMR has been used in the characterization of bimetallic carboxylates containing both tin and germanium. tubitak.gov.tr

X-ray diffraction (XRD), particularly single-crystal X-ray analysis, provides definitive information about the molecular structure in the crystal state, including bond lengths, angles, and coordination geometry around the germanium atom. dntb.gov.uamdpi.com This technique has been used to establish the molecular structures of organogermanium(IV) catecholates, confirming their tetracoordinate nature with a catecholato ligand. dntb.gov.uamdpi.com It has also revealed the hexameric structure of certain germanium(IV) complexes with 1-hydroxyethane-1,1-diphosphonic acid. ucj.org.ua Powder XRD can be used to identify the crystalline phases present, such as α-GeO2. researchgate.netmdpi.com

Other characterization techniques include electronic spectroscopy, which can provide information about electronic transitions within the complexes , and mass spectrometry, which helps confirm the molecular weight and fragmentation pattern of the synthesized compounds psu.edutubitak.gov.tr. Molar conductance measurements are used to determine the electrolytic nature of the complexes in solution. ijcrcps.comresearchgate.net

Research Findings on Synthesis and Characterization

Research has demonstrated the successful synthesis of various types of biologically active germanium coordination compounds. For instance, a series of novel organogermanium(IV) catecholates have been synthesized and characterized by NMR, IR spectroscopy, elemental analysis, and single-crystal X-ray analysis, revealing their tetracoordinate structure. dntb.gov.uamdpi.com

Studies on germanium(IV) complexes with semicarbazones and thiosemicarbazones have utilized elemental analysis, electronic, infrared, 1H NMR, and 13C NMR spectral studies to characterize the newly synthesized products. These studies suggested an octahedral geometry for the complexes based on spectral data.

The synthesis and characterization of a coordination compound of this compound with 2-amino-3-hydroxybutanoic acid have been reported, with its structure and composition established through calculation and experimental methods, including DFT calculations for the theoretical IR spectrum. researchgate.netmdpi.com

Research on macrocyclic complexes of germanium(IV) with ligands derived from benzildihydrazone and dicarboxylic acids has involved elemental analysis, molar conductance, IR, 1H NMR, and 13C NMR spectral studies to characterize the synthesized compounds. ijcrcps.comresearchgate.net These studies indicated that the complexes are 1:2 electrolytes and monomeric in nature, with proposed octahedral structures based on spectral evidence. ijcrcps.comresearchgate.net

Studies on germanium(IV) complexes with 1-hydroxyethane-1,1-diphosphonic acid have shown the presence of hexanuclear cyclic complex anions in aqueous solutions, with the solid-state structure depending on the cation. ucj.org.ua These complexes have a common hexameric structure where germanium atoms are bridged by the ligand and hydroxo or oxo-hydroxo groups, with a curved octahedral coordination polyhedron around germanium. ucj.org.ua

These detailed characterization studies provide crucial information about the molecular architecture and properties of biologically active germanium coordination compounds, which is essential for understanding their behavior and potential applications.

Data Tables

Table 1: Selected Spectroscopic and Analytical Data for Representative Germanium Coordination Compounds

CompoundSynthesis Method SummaryCharacterization Techniques UsedKey Spectroscopic/Structural Findings
Organogermanium(IV) Catecholates (R'2Ge(Cat))Reaction of Ge precursor with catecholate ligands. dntb.gov.uamdpi.comNMR, IR, Elemental Analysis, Single-crystal XRD. dntb.gov.uamdpi.comTetracoordinate Ge(IV), Dioxolene ligand in dianion form, Specific Ge-O and C-C bond lengths and angles from XRD. dntb.gov.uamdpi.com
Ge(IV) complexes with Semicarbazones/ThiosemicarbazonesReaction of Ge(IV) methoxide with ligands. Elemental Analysis, Electronic, IR, 1H NMR, 13C NMR. Shifts in IR bands (ν(C=N), ν(NH)), Changes in NMR signals (δ 1H, δ 13C), Suggested octahedral geometry.
GeO2 complex with 2-amino-3-hydroxybutanoic acidReaction of hydrated GeO2 with ligand. researchgate.netmdpi.comCalculation (DFT), Experimental (IR, Elemental Analysis). researchgate.netmdpi.comConfirmation of composition by elemental analysis, Characteristic IR bands, Calculated structure and IR spectrum. researchgate.netmdpi.com
Ge(IV) Macrocyclic ComplexesReaction of GeCl4 with ligands from benzildihydrazone and dicarboxylic acids. ijcrcps.comresearchgate.netElemental Analysis, Molar Conductance, IR, 1H NMR, 13C NMR. ijcrcps.comresearchgate.net1:2 Electrolytes, Monomeric, Shifts in IR bands (ν(C=N), ν(Ge-N)), Changes in NMR signals (δ 1H, δ 13C), Proposed octahedral structure. ijcrcps.comresearchgate.net
Ge(IV) complexes with 1-hydroxyethane-1,1-diphosphonic acidNot explicitly detailed in synthesis summary, but characterized. ucj.org.uaSingle-crystal XRD. ucj.org.uaHexanuclear cyclic complex anions, Ge atoms bridged by ligand and hydroxo/oxo-hydroxo groups, Curved octahedral coordination. ucj.org.ua

Compound Names and PubChem CIDs

Identifying specific PubChem CIDs for every synthesized coordination compound mentioned in the research is challenging without direct links or explicit mentions in the search results. However, based on the types of compounds discussed, some general entries or examples of well-known related compounds can be listed.

Defect Engineering and Interfacial Phenomena in Germanium Dioxide Systems

Characterization of Structural Defects in Germanium Dioxide

Structural defects in GeO₂ can significantly influence its electrical and physical properties. These defects can include point defects such as vacancies and interstitials, as well as extended defects like dislocations and grain boundaries. Characterization of these defects is essential for understanding their formation mechanisms and their impact on material behavior.

Techniques such as X-ray Diffraction (XRD) and Electron Backscatter Diffraction (EBSD) can provide insights into the crystallographic structure and the presence of defects like dislocations and lattice bending in GeO₂ thin films. For instance, studies on α-quartz GeO₂ thin films grown on TiO₂-buffered quartz substrates using XRD revealed significant in-plane peak broadening, suggesting a substantial number of defects such as dislocations and lattice bending acs.org. Transmission Electron Microscopy (TEM) is another powerful tool for visualizing different types of dislocations and planar defects within GeO₂ films, allowing for the quantification of their densities arxiv.org.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for identifying paramagnetic defects that may be optically inactive or whose absorption bands overlap with other defects mdpi.com. This technique, along with photo- and thermoluminescence, can complement absorption measurements to provide a comprehensive picture of defect types and concentrations mdpi.com. Studies on GeO₂ glass have detected E′ centers in virgin samples, with new resonances appearing after γ-ray irradiation, attributed to hole centers on nonbridging oxygens and impurities aip.org.

First-principles calculations, such as Density Functional Theory (DFT), are widely used to investigate the atomic and electronic structures of defects in GeO₂ aip.orgtuwien.ac.atresearchgate.net. These calculations can predict the formation energies of various defects, their charge states, and the energy levels they introduce within the band gap, aiding in the interpretation of experimental results tuwien.ac.atresearchgate.netarxiv.orgitn.pt.

Interfacial Defect Passivation in this compound/High-k Dielectric Gate Stacks

The interface between GeO₂ and the underlying Ge substrate, as well as the interface between GeO₂ and high-κ dielectric layers in gate stacks, is critical for device performance. A high density of interface states can lead to Fermi level pinning and degraded electrical characteristics electrochem.org. Effective passivation of these interfacial defects is a longstanding goal.

GeO₂ itself can serve as a passivation layer between a high-κ dielectric and Ge, which can reduce the interfacial trap density (Dit) researchgate.net. However, the Ge/GeO₂ interface is prone to oxygen deficiency defects, which generate gap states near the band edges of Ge aip.orgresearchgate.net. The volatility of GeO can also degrade the Ge:GeO₂ interface by forming oxygen-deficiency defects aip.org.

Various passivation methods have been explored. Alloying amorphous GeO₂ with Y₂O₃ has been shown to improve its chemical stability and electrical reliability by passivating oxygen deficiency defects aip.orgresearchgate.net. Yttrium doping can shift defect gap states out of the Ge band gap and into the GeO₂ conduction band aip.orgresearchgate.net.

Atomic layer deposition (ALD) of dielectric films on Ge surfaces has been suggested to passivate the channel surface and act as a gate oxide researchgate.net. Al₂O₃ deposited by ALD is a known passivation layer for Ge, and the presence of a GeOₓ interlayer between Al₂O₃ and Ge can reduce interfacial trap density researchgate.net. Studies have shown selective passivation of interface traps with energies in the top half of the Ge band gap under annealing conditions that promote GeO₂ interface layer growth researchgate.netacs.orgnih.govacs.org. First-principles modeling of Ge/GeO₂ and Ge/GeO/GeO₂ structures supports these experimental findings researchgate.netacs.orgnih.gov.

Other passivation approaches include surface nitridation, fluorine passivation, and sulfur treatment acs.orgstanford.eduaip.org. High-pressure oxygen annealing has also shown promising results for Ge-based MOSFET gate stacks stanford.edu. Al₂O₃ is considered a preferred dielectric for blocking oxygen vacancy diffusion through GeO₂, which inhibits defect creation at the Ge-oxide interface aip.org.

Role of Oxygen-Related Defects and Vacancies in this compound Electronic Properties

Oxygen-related defects, particularly oxygen vacancies (V₀), play a significant role in the electronic properties of GeO₂. These defects can introduce states within the band gap, affecting conductivity and acting as charge traps.

Oxygen deficiency defects are readily formed in GeO₂, potentially at a lower energy cost than in SiO₂ aip.orgresearchgate.net. Oxygen vacancies can generate defect states near the band edges of the underlying Ge aip.orgresearchgate.net. In α-GeO₂, oxygen monovacancy generation can provide defect states in the valence band, band gap, and conduction band researchgate.netacs.orgfigshare.com.

The diffusion of oxygen atoms in GeO₂ during thermal oxidation of Ge is facilitated by the formation of large amounts of oxygen vacancies researchgate.net. This suggests an exchange-type process for oxygen diffusion mediated by vacancies generated at the GeO₂/Ge interface researchgate.net. Oxygen vacancies can also constitute defect sites for deuterium (B1214612) incorporation during annealing researchgate.netaip.org.

First-principles calculations have been used to investigate the electronic structure and energetics of oxygen vacancies in GeO₂ tuwien.ac.atresearchgate.netresearchgate.net. These studies show that oxygen vacancies can have a wide distribution of formation energies and introduce one-electron levels across the band gap tuwien.ac.atresearchgate.net. The behavior of oxygen vacancies in GeO₂ is qualitatively similar to their analogs in SiO₂, although quantitative variations exist tuwien.ac.at.

While oxygen vacancies are often considered contributors to electrical conduction in oxides, studies on other oxides like β-Ga₂O₃ suggest that unintentionally incorporated impurities like silicon and hydrogen might be primarily responsible for observed conductivity, with oxygen vacancies acting as deep donors itn.ptulisboa.pt. However, in GeO₂, oxygen vacancies are clearly linked to the generation of gap states and impact electronic properties.

Doping-Induced Defects and Subsequent Electronic Transitions in this compound

Doping is a common method to modify the electronic properties of semiconductors. In GeO₂, doping can introduce intentional impurities and also influence the formation and behavior of native defects, leading to changes in electronic transitions.

Doping amorphous GeO₂ with Y₂O₃ has been shown to passivate oxygen deficiency defects by shifting their gap states aip.orgresearchgate.net. This highlights how doping can be used to engineer the defect landscape and improve electrical reliability aip.orgresearchgate.net.

In rutile GeO₂, native defects or impurities can act as charge-compensation sources for dopants arxiv.org. Oxygen vacancies may act as deep donor-type defects arxiv.org. Interstitial Ge (Geᵢ) and Ge on O antisite (Ge₀) are also donor-type intrinsic defects with low formation energies under Ge-rich conditions arxiv.org. Hydrogen-related defects are shallow donors arxiv.org.

Studies on doping rutile GeO₂ with elements like Sb, As, and F suggest that efficient n-type doping is possible under appropriate growth conditions arxiv.org. Al doping is suggested for p-type conductivity, although compensating native defects can be an issue arxiv.org. Co-doping acceptors with hydrogen and subsequent annealing may help overcome passivation from compensating defects arxiv.org.

Computational studies investigating site-specific doping in related germanates, like Li₂GeO₃, show that dopants substituted at the Ge site can introduce charge-compensating defects and influence electrical properties acs.org. The ionic radius of the dopant can affect lattice distortions and defect formation energies acs.org.

The interaction of metal impurities from high-κ oxide caps (B75204) with a GeO₂ layer can also affect its electronic properties researchgate.net. Tetravalent Hf and Zr substitutional atoms may not significantly influence pre-existing defect states in GeO₂, whereas trivalent Al species can passivate existing oxygen vacancies researchgate.net. This is consistent with observations of improved channel mobility in devices using Al₂O₃/GeO₂ gate oxides researchgate.net.

Doping can also influence the annealing characteristics of defects. In Ge-doped Czochralski silicon, the presence of Ge can affect the annealing temperature of vacancy-oxygen complexes and the formation temperature of vacancy-two oxygen complexes, although the direct impact of elastic strain from Ge atoms is considered small researchgate.net. The effect is suggested to be related to the enhancement of reactions involving self-interstitials researchgate.net.

The introduction of dopants can lead to the formation of dopant-defect clusters, particularly at high dopant concentrations mdpi.com. These clusters can impact dopant diffusion and activation mdpi.com. Isovalent co-doping with elements like Sn and Hf can influence the stability and migration of dopants by interacting with lattice vacancies mdpi.com. While this can decelerate n-type dopant diffusion, it may not resolve deactivation issues mdpi.com.

The study of doping-induced defects and their impact on electronic transitions in GeO₂ is crucial for tailoring its properties for specific electronic and optical applications.

Compound NamePubChem CID
This compound60695
Yttrium oxide518861
Silicon dioxide16211437
Aluminum oxide14769
Titanium dioxide14921
Hafnium dioxide166133
Zirconium dioxide14862
Lanthanum oxide16281663
Germanium nitride103416
Gallium(III) Oxide14629
Lithium germanate135089288
Germanium monoxide159710

Data Table: Examples of Defect Characterization Techniques Applied to GeO₂

Defect TypeMaterial FormCharacterization Technique(s)Key FindingsSource
Dislocations, Lattice BendingThin Film (α-GeO₂)XRD, EBSDSignificant in-plane peak broadening, suggesting high defect density. acs.org
Screw, Edge, Mixed, PlanarThin Film (r-GeO₂)TEMVisualization and quantification of different dislocation types and planar defects. arxiv.org
Point Defects (Oxygen Vacancies)Bulk, Thin FilmEPR, Photoluminescence, Thermoluminescence, DFTIdentification of paramagnetic centers, correlation with optical properties, prediction of defect levels. mdpi.comaip.orgresearchgate.netacs.orgfigshare.comresearchgate.net

Data Table: Examples of Interfacial Passivation Strategies for GeO₂/High-κ Stacks

Passivation Material/MethodHigh-κ DielectricInterfaceObserved Effect on Defects/Interface QualitySource
Y₂O₃ alloyingN/A (within GeO₂)GeO₂/GePassivation of oxygen deficiency defects, improved electrical reliability. aip.orgresearchgate.net
Al₂O₃ ALDAl₂O₃GeO₂/GeReduction of interfacial trap density, selective passivation of traps in the upper Ge band gap. researchgate.netacs.orgnih.govacs.org
GeO₂ interlayerVarious High-κGeO₂/GeReduction of interfacial trap density. researchgate.net
Surface NitridationVarious High-κGe/DielectricCan improve gate dielectric quality but may introduce interface defects. electrochem.org
Sulfur TreatmentAl₂O₃Ge/Al₂O₃Improvement of interface properties. aip.org
High-Pressure O₂ AnnealingN/AGe/GeO₂Promising results for Ge MOSFET gate stacks. stanford.edu

Data Table: Impact of Oxygen Vacancies on GeO₂ Electronic Properties

Defect TypeLocationElectronic EffectSource
Oxygen VacanciesBulk GeO₂Introduce states within the band gap, affect conductivity, act as charge traps. tuwien.ac.atresearchgate.netacs.orgfigshare.comresearchgate.net
Oxygen VacanciesGeO₂/Ge InterfaceGenerate gap states near the band edges of Ge, facilitate oxygen diffusion. aip.orgresearchgate.netresearchgate.net

Data Table: Examples of Doping Effects on GeO₂ and Related Materials

Dopant(s)MaterialEffect on Defects/Electronic PropertiesSource
Yttrium (Y)Amorphous GeO₂Passivates oxygen deficiency defects by shifting gap states, improves electrical reliability. aip.orgresearchgate.net
Sb, As, FRutile GeO₂Potential for efficient n-type doping. arxiv.org
Aluminum (Al)Rutile GeO₂Suggested for p-type doping, can passivate existing oxygen vacancies in GeO₂. arxiv.orgresearchgate.net
Hydrogen (H)Rutile GeO₂Shallow donor, co-doping with acceptors can help overcome passivation from compensating defects. arxiv.org
Hf, ZrGeO₂ (impurity)Tetravalent atoms may not significantly influence pre-existing defect states. researchgate.net
Germanium (Ge)Czochralski SiAffects annealing characteristics of vacancy-oxygen defects and formation of vacancy-two oxygen complexes. researchgate.net

Advanced Analytical and Characterization Techniques for Germanium Dioxide Research

Atomic Absorption Spectrometry (AAS) for Trace Element Determination in Germanium Dioxide

Atomic Absorption Spectrometry (AAS), particularly electrothermal atomic absorption spectrometry (ETA-AAS), is used for the determination of trace elements in this compound. researchgate.netresearchgate.net This technique is considered a single-element method. nih.gov To overcome matrix interference from germanium, a separation step, such as reactive evaporation of germanium as germanium tetrachloride, is often employed prior to ETA-AAS analysis. researchgate.net This approach allows for the determination of technologically important impurities like Cd, Co, Cu, Cr, Mn, Ni, and Pb in high-purity this compound with detection limits in the range of 1 × 10⁻⁸ to 1 × 10⁻⁸ wt %. researchgate.net Flame atomic absorption spectrometry has also been used to determine the main component, germanium, in crude this compound. researchgate.net

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) in this compound Analysis

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as ICP-OES, is a multielement method utilized for the quantitative analysis of impurities in germanium and this compound. researchgate.netresearchgate.net Techniques combining ICP-AES with preconcentration of trace elements by distilling off the germanium matrix have been developed for analyzing high-purity this compound. nih.govacs.org Electrothermal vaporization (ETV) can be used for the introduction of the trace elements concentrate into the ICP. nih.govacs.org This combined approach has shown detection limits for 25 trace elements ranging from 0.05 to 20 ng/g. nih.govscience.gov The accuracy of this technique can be confirmed by "added-found" experiments and by comparing results with standard ICP-AES analysis of high-purity GeO₂ samples. nih.gov ICP-AES allows for the determination of numerous trace elements, with analytical lines selected for a germanium matrix. researchgate.net Matrix interferences caused by the presence of germanium in solutions are studied to optimize the method. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for this compound Trace Element Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful multielement technique widely used for trace element analysis in this compound, particularly for high-purity samples. researchgate.netnih.gov ICP-MS offers high sensitivity, low detection limits, and a broad linear range. researchgate.net Similar to ICP-AES, matrix separation, typically by volatilization of germanium as GeCl₄, is often employed to minimize interference and achieve lower detection limits. researchgate.netnih.gov This preconcentration step can significantly improve detection limits compared to direct ICP-MS analysis. at-spectrosc.com For instance, a method combining trace element preconcentration by germanium volatilization with laser ablation ICP-MS (LA-ICP-MS) has achieved detection limits for 47 trace elements in high-purity this compound in the range of 0.3 to 300 ppt (B1677978) wt (0.3 to 300 pg/g). at-spectrosc.com ICP-MS, in combination with matrix evaporation, can determine a number of elements with extremely low detection limits, down to 10⁻¹⁰ wt %, although some technologically important impurities like Cr and Pb might be lost during the process. researchgate.net

Spark Source Mass Spectrometry (SSMS) for Germanium Oxide Compositional Analysis

Spark Source Mass Spectrometry (SSMS) is an inorganic mass spectrometric technique that has been used for the compositional analysis of germanium and germanium oxide. researchgate.netucsb.edu SSMS is known for its high detection power and ability to provide a comprehensive elemental analysis of inorganic materials. rsc.org It can determine trace and ultratrace contaminants in solid samples with detection limits typically down to the sub-ng/g range. ucsb.edu SSMS utilizes a vacuum spark discharge source. rsc.org While SSMS offers high sensitivity and multielement capability, it can have limitations in terms of reproducibility and requires correction factors for optimal accuracy. rsc.org SSMS has been used to determine additives in samples of germanium and germanium oxide, and its detection limits have been compared with those of ICP-AES/ICP-MS. researchgate.net

Neutron Activation Analysis (NAA) for High-Purity Germanium and this compound

Neutron Activation Analysis (NAA) is a sensitive and selective nuclear analytical technique used for determining a large number of elements in various matrices, including high-purity germanium and this compound. spectroscopyonline.comnih.govbarc.gov.in NAA involves irradiating a sample with neutrons, inducing radioactivity in the elements present. The emitted gamma rays are then measured using high-resolution detectors, such as high-purity germanium (HPGe) detectors, to identify and quantify the elements. barc.gov.inresearchgate.netwhiterose.ac.uk NAA can be performed non-destructively using instrumental neutron activation analysis (INAA). barc.gov.in For high-purity materials like germanium and GeO₂, preconcentration of impurities can be advantageous to improve detection limits. barc.gov.in NAA is particularly useful for testing the purity of materials containing trace elements at very low levels. spectroscopyonline.com

Microwave Accelerated Reaction Systems for Trace Element Concentration in this compound Matrices

Microwave Accelerated Reaction Systems (MARS) are utilized in sample preparation procedures for the analysis of trace elements in this compound matrices. researchgate.net These systems provide rapid heating in a closed vessel, which can enhance the dissolution of difficult matrices and accelerate chemical reactions. p2infohouse.org In the context of this compound analysis, microwave systems can be used for the vapor-phase distillation of the GeO₂ matrix as volatile germanium tetrachloride, leaving behind the trace elements for subsequent analysis by techniques like ICP-AES. researchgate.netresearchgate.net This matrix separation step is crucial for concentrating trace elements and reducing matrix effects, leading to improved detection limits. researchgate.net Typical operating conditions for microwave digestion systems in sample preparation can involve controlled temperature and pressure. p2infohouse.orgbaua.de

Future Perspectives and Emerging Research Areas for Germanium Dioxide

Development of Cost-Effective and Scalable Deposition Techniques for Stable Crystalline Germanium Dioxide Phases

Developing cost-effective and scalable deposition techniques for stable crystalline phases of GeO₂ thin films is a critical research area. The synthesis of stable crystalline GeO₂ polymorphs often requires complex and resource-intensive methods. utep.edu Efforts are being made to optimize deposition methods through careful analysis of structural, stoichiometric, optical, and electrochemical behavior. utep.edu Parameters such as substrate-induced phase stabilization, thermal ad-atom activation, doping, and modulation of the reactive environment during deposition are being optimized to stabilize specific crystalline phases and correlate structure-property relationships in GeO₂ thin films. utep.edu Hybrid deposition protocols are being explored to synthesize phase-segregated α-quartz and cristobalite GeO₂ thin films on substrates like silicon. utep.edu Substrate-induced phase stabilization of α-quartz GeO₂ on c-cut sapphire substrates up to high temperatures has been demonstrated. utep.edu Scalable and resource-efficient methods, such as sputtering of ultrathin Ge layers from a Ge target, are being investigated to reduce production costs, particularly given germanium's relative scarcity. diva-portal.org The fabrication procedure enabling large-scale processing on full-scale silicon wafers suggests the feasibility of scalability for practical applications. diva-portal.org Physical vapor deposition (PVD) is highlighted as a cost-effective technique for obtaining high-quality germanium channels in flexible metal-oxide-semiconductor capacitors (MOSCAPs). researchgate.net

Exploration of Novel Pseudocapacitive Behaviors in Tin-Incorporated this compound Thin Films

The exploration of novel pseudocapacitive behavior in tin-incorporated this compound thin films is an emerging research area. The pseudocapacitive properties of metal oxide semiconductors like GeO₂ are of interest for potential applications in supercapacitor technologies. utep.edu Novel pseudocapacitive behavior has been reported for tin (Sn) incorporated cristobalite GeO₂ thin films. utep.edu This research is considered potentially useful for energy storage applications. utep.edu Pseudocapacitive behavior is linked to redox reactions occurring during processes like the (de-)protonation of a material's surface in an electrolyte. nanoge.org

Continued Research on Rutile this compound as a Next-Generation Ultrawide Bandgap Material for Power Devices and Optoelectronics

Continued research focuses on rutile GeO₂ (r-GeO₂) as a promising ultrawide bandgap (UWBG) semiconductor for next-generation power electronic and optoelectronic devices. researchgate.netscilit.compdi-berlin.de Rutile GeO₂ has an ultrawide bandgap of approximately 4.7 eV. scilit.compdi-berlin.de This material is predicted to potentially outperform gallium oxide (Ga₂O₃), another widely investigated UWBG semiconductor, in terms of device efficiency. pdi-berlin.deosti.gov This potential performance increase is attributed to r-GeO₂'s higher dielectric constant, thermal conductivity, and predicted electron mobility compared to Ga₂O₃ at similar bandgaps. pdi-berlin.deosti.gov The possibility of achieving p-type conductivity in rutile GeO₂, which is absent in Ga₂O₃, could enable its use in bipolar devices. pdi-berlin.de Rutile GeO₂'s compatibility with large-size substrates and its ambipolar doping capability also contribute to its significant potential for power electronics. researchgate.net Alloying rutile GeO₂ with other rutile oxides, such as tin dioxide (SnO₂) and silicon dioxide (SiO₂), presents the potential for bandgap engineering, enabling the realization of heterostructure devices like high-electron mobility field-effect transistors and wavelength-tunable UV detectors. researchgate.netpdi-berlin.de Challenges in achieving high-quality films, such as phase segregation during metal-organic chemical vapor deposition (MOCVD), are being addressed. researchgate.net

Expanding Applications of Highly Soluble this compound as a Versatile Precursor for Functional Materials

The expanding applications of highly soluble germanium oxide (HSGO) as a versatile precursor for functional materials are being investigated. rscf.ruresearcher.lifemdpi.comnih.govresearchgate.net HSGO is obtained by the rapid decomposition of ammonium (B1175870) peroxogermanate. rscf.rumdpi.comnih.govresearchgate.net It exhibits high solubility (up to 100 g per liter of water) and reactivity, making it a convenient starting reagent for preparing various germanium compounds. rscf.rumdpi.comnih.govresearchgate.net Unlike traditional methods that use toxic and water-sensitive halogen and alkoxy derivatives or poorly reactive polymeric dioxide, HSGO offers a more convenient and effective route for synthesizing materials based on germanium compounds with diverse compositions and morphologies. rscf.ruresearchgate.net HSGO has been used as a precursor for depositing this compound nanoparticles on reduced graphene oxide (rGO) sheets from an aqueous solution. researcher.lifemdpi.comnih.gov This approach allows for accurate control over the loading of this compound in the resulting materials. mdpi.com The chemical activity of GeO₂ nanoparticles deposited on rGO has been demonstrated by their conversion to rGO-supported germanium nitride and phosphide (B1233454) phases. mdpi.comnih.gov This highlights HSGO's potential for creating a range of germanium-based composite functional materials and electrode materials. mdpi.comresearchgate.net

Investigation of this compound in Quantum Dot Technologies

The investigation of this compound in quantum dot technologies is an area of active research. Germanium quantum dots (Ge QDs) are of significant interest due to their potential compatibility with silicon technology. aip.org Germanium offers advantages over silicon for use in QD devices, including a lower synthesis temperature and a larger excitonic Bohr radius, which leads to stronger quantum confinement. aip.org Ge QDs embedded in an oxide matrix have been extensively studied, and photodetectors based on Ge QDs have shown high internal quantum efficiency (IQE) and broad spectral coverage. aip.org Research is exploring the use of Ge QDs to sensitize mesoporous titanium dioxide (TiO₂) films for next-generation quantum dot sensitized solar cells (QDSSC). scientific.net Tailoring the size of Ge QDs in TiO₂ can be achieved using various techniques like sputtering, laser ablation, and sol-gel methods, which can also broaden the absorption range of germanium in the visible and near-infrared spectrum. scientific.net this compound can be used as a coating for individual germanium quantum dots. eepower.com Quantum dot arrays in strained germanium (Ge/SiGe) are also being explored as building blocks for quantum computing, leveraging the properties of holes in germanium. utwente.nlqutech.nl

Advanced Research in Germanium-Based Compounds for Enhanced Energy Storage Systems

Advanced research is being conducted on germanium-based compounds, including this compound, for enhanced energy storage systems, particularly in lithium-ion batteries (LIBs) and other metal-ion batteries. researcher.lifemdpi.comnih.govacs.orgmdpi.comresearchgate.net Germanium and its compounds, such as oxides, nitrides, and phosphides, are being studied as active electrode materials in LIB and sodium-ion battery anodes. researcher.lifemdpi.comnih.gov Germanium-based nanostructures, especially those incorporating GeO₂, have shown ultrahigh theoretical Li⁺ storage capability. researchgate.net Despite germanium's high theoretical capacity, large volume changes during lithiation/de-lithiation pose a challenge to long-term performance. mdpi.comacs.org Research is focused on overcoming this by incorporating germanium-based nanoparticles within conductive matrices like reduced graphene oxide to buffer volume expansion and improve electrical conductivity. mdpi.commdpi.com Composites of this compound nanoparticles on reduced graphene oxide have been synthesized and evaluated as LIB anodes, demonstrating reversible conversion-alloying. mdpi.comnih.gov Highly soluble germanium oxide is being used as a precursor to obtain germanium-based electrode materials, including composites with germanium nitride and phosphide. mdpi.comnih.gov Tin-germanium nanorods are also being investigated for their Li-ion storage properties, with studies exploring their capacity and cycling stability. acs.org The charge storage mechanism in germanium-based anodes often involves alloying reactions, forming phases like Li₁₅Ge₄. mdpi.comacs.orgresearchgate.net

Q & A

Q. What experimental models are suitable for assessing the nephrotoxicity and neurotoxicity of GeO₂ in vivo and in vitro?

Answer:

  • In vivo models : Subacute inhalation studies in rats (e.g., Dutch/Japanese studies) and chronic oral exposure models in rodents have been used to evaluate renal dysfunction and neurotoxicity. Dose-response relationships should align with established thresholds (e.g., Initial Threshold Screening Level: 7 µg/m³ annual average) .
  • In vitro models : Renal cell lines (e.g., HEK293) exposed to GeO₂ at concentrations mimicking in vivo levels can assess cellular stress markers (e.g., oxidative stress, apoptosis). Skin absorption studies using rat epidermal tissue are recommended for dermal toxicity evaluation .
  • Key data : Human case studies (18 renal failure cases from 1982–1991) highlight the need for cross-validation between animal models and human data .

Q. What analytical techniques are recommended for quantifying trace elements in GeO₂, and what are their detection limits?

Answer:

  • ICP-MS with preconcentration : Limits of detection (LODs) for trace elements in GeO₂ can be optimized using nitric acid (0.5 M) dilution and laser ablation (LA-ICP-MS). A scan speed of 400 µm/s maximizes signal intensity and minimizes LODs (e.g., Ge concentration ≤2 mg/L post-dilution) .
  • Matrix separation vs. non-separation : Non-separation methods (e.g., direct LA-ICP-MS) are faster but less sensitive. Matrix separation (e.g., ion-exchange chromatography) is critical for achieving sub-ppm detection in functional materials .
  • Validation : Cross-check with vibrational spectroscopy (e.g., IR spectra of GeO₂ in solid argon) ensures structural integrity during analysis .

Q. How can researchers ensure reproducibility in GeO₂ sorption/desorption studies using cerium dioxide nanoparticles?

Answer:

  • Kinetic modeling : Use the Intraparticle Diffusion (ID) and Reaction Layer Diffusion (RLD) models to fit sorption data. For GeO₂, >99% sorption on CeO₂ occurs within 10 minutes, while desorption (5% in 30 s) requires monitoring reversibility via time-resolved fractionation (Figs. 4–5) .
  • Protocol standardization : Document pH, temperature, and ionic strength conditions. The European Pharmacopoeia’s 0.001% contamination threshold for ⁶⁸Ge/⁶⁸Ga generators serves as a benchmark .
  • Data reporting : Include weighted sum of squares (WSOS/DF) criteria to compare model validity .

Advanced Research Questions

Q. How can interdisciplinary approaches resolve contradictions in GeO₂’s dual role as a semiconductor and toxin?

Answer:

  • Material science vs. toxicology : For semiconductor applications (e.g., optical lenses, IR transparency), prioritize high-purity GeO₂ (>99.99%) with trace element profiling . For toxicity studies, focus on biologically relevant forms (e.g., hydrated GeO₂ in renal models) .
  • Contradiction management : Use computational modeling (e.g., density functional theory) to predict GeO₂’s electronic structure and solubility, correlating with experimental toxicity data .

Q. What methodologies are critical for designing co-culture studies to evaluate GeO₂’s impact on algal-diatom systems?

Answer:

  • Experimental design :
    • Concentration gradients : Test GeO₂ at 0.1–10 mg/L, referencing inhibitory thresholds for brown algae (e.g., Porphyra haitanensis) .
    • Endpoint selection : Monitor chlorophyll-a (diatoms) and filament growth (algae) via spectrophotometry and microscopy .
  • Data interpretation : Address interspecies competition by normalizing growth rates to GeO₂-free controls. Use ANOVA to distinguish direct toxicity from resource competition .

Q. How should researchers adapt FAIR principles for GeO₂-related data in multi-institutional studies?

Answer:

  • FAIR compliance :
    • Findable : Assign DOIs to datasets (e.g., IR spectra, sorption kinetics) via repositories like Zenodo. Use discipline-specific metadata (DFG guidelines) .
    • Interoperable : Format data using standards like ISA-Tab for analytical workflows (e.g., ICP-MS parameters) .
    • Reproducible : Archive raw data (e.g., LA-ICP-MS scans) alongside processed results. Document software versions (e.g., R packages for kinetic modeling) .

Q. What advanced spectroscopic methods characterize GeO₂’s structural dynamics under varying environmental conditions?

Answer:

  • Temperature-dependent IR spectroscopy : Analyze bending modes of GeO₂ in solid argon (e.g., 620–780 cm⁻¹ range) to track phase transitions .
  • X-ray absorption spectroscopy (XAS) : Probe Ge oxidation states in hydrated vs. anhydrous forms. Compare with reference spectra from the U.S. Secretary of Commerce’s thermochemical database .
  • In situ Raman microscopy : Monitor GeO₂’s interaction with water or biological matrices in real time .

Methodological Best Practices

  • Toxicity studies : Adopt blind protocols to minimize bias in histological scoring .
  • Data management : Use DFG’s checklist for domain-specific data management plans (DMPs), including metadata for experimental conditions (e.g., GeO₂ purity, particle size) .
  • Ethical compliance : For human-derived data (e.g., historical toxicity cases), anonymize sources and align with GDPR’s research exemptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.